Glut1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N2O10SSe |
|---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate |
InChI |
InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1 |
InChI Key |
HLVUZQBVCDDOFP-VRCPBSEVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
Canonical SMILES |
CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Glut1-IN-3: A Technical Guide to a Dual-Targeting Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glut1-IN-3, also identified as Compound 4b, is a novel investigational molecule designed to address the complex pathology of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This genetic disorder arises from mutations in the SLC2A1 gene, leading to impaired glucose transport across the blood-brain barrier and subsequent neurological dysfunction, including difficult-to-treat seizures. This compound employs a dual-targeting mechanism of action, aiming to modulate the activity of both the Glucose Transporter 1 (GLUT1) and specific isoforms of the carbonic anhydrase (CA) enzyme family, which are implicated in the pathophysiology of epilepsy. This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.
Chemical Structure and Properties
This compound is a complex molecule incorporating a glucose moiety linked to a sulfonamide group via a selenylphenyl linker. This design is intended to facilitate interaction with both GLUT1 and carbonic anhydrases.
The chemical structure is represented by the SMILES string: CC(O--INVALID-LINK--=O)[C@H]1OC(C)=O)--INVALID-LINK--=O)O[C@H]1[Se]C2=CC=C(S(=O)(N)=O)C(N)=C2)=O[1][2].
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₁₁SSe | [1][2] |
| Molecular Weight | 581.45 g/mol | [1][2] |
| Common Name | This compound | [1] |
| Synonym | Compound 4b | [1][3][4] |
Mechanism of Action & Signaling Pathway
This compound is hypothesized to exert its therapeutic effects through a dual mechanism. Firstly, as a glucose derivative, it is designed to interact with the GLUT1 transporter. The primary publication suggests it was assessed for its ability to enhance GLUT1-mediated glucose intake[3][4]. Secondly, the molecule incorporates an aromatic sulfonamide group, a well-established zinc-binding pharmacophore for inhibiting carbonic anhydrases (CAs)[5]. Certain CA isoforms (e.g., II, IV, VA, VB, XII) are involved in brain pH regulation and neuronal excitability, making them targets for anti-seizure medications[3][4][5]. By inhibiting these enzymes, this compound is proposed to contribute to the suppression of seizure activity.
Quantitative Biological Data
The primary study evaluated the inhibitory activity of this compound (Compound 4b) against a panel of human (h) carbonic anhydrase isoforms physiologically relevant to epilepsy.
| Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | >10000 |
| hCA II | 98.5 |
| hCA IV | 105.4 |
| hCA VA | 6.8 |
| hCA VB | 15.3 |
| hCA XII | 4.9 |
Data sourced from Angeli, A., et al. J Med Chem. 2023;66(14):10010-10026.
Key Experimental Protocols
The preclinical evaluation of this compound involved several key assays to determine its biological activity. The methodologies are detailed below to facilitate reproducibility and further investigation.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow method.
-
Principle: This assay measures the enzyme's catalytic activity for the CO₂ hydration reaction. The inhibition constants (Kᵢ) are determined by analyzing the initial rates of this reaction in the presence of the inhibitor.
-
Apparatus: Applied Photophysics stopped-flow instrument.
-
Methodology:
-
The CA-catalyzed CO₂ hydration activity is assayed using a stopped-flow method[1].
-
Phenol red is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a duration of 10–100 seconds.
-
For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.
-
The uncatalyzed reaction rates are measured and subtracted from the enzyme-catalyzed rates.
-
Inhibitor stock solutions (0.01 mM) are prepared in distilled, deionized water with 5% DMSO, followed by serial dilutions.
-
The Kᵢ values are calculated using the classical Michaelis-Menten equation, fitted by non-linear least squares using PRISM 3 software.
-
All CA isozymes used are purified recombinant proteins.
-
Glucose Uptake Assay
The effect of this compound on glucose transport was assessed in a non-small-cell lung cancer (NSCLC) cell line (A549), which is known to express GLUT1.
-
Principle: This cell-based assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose), to quantify glucose transporter activity.
-
Cell Line: A549 human non-small cell lung carcinoma cells.
-
Methodology:
-
A549 cells are seeded in 96-well microplates (e.g., at 20,000 cells/well) and allowed to adhere overnight[6].
-
Before the assay, cells are washed with phosphate-buffered saline (PBS).
-
Cells are pre-treated with this compound at the desired concentration in PBS for a specified time (e.g., 1 hour) at 37°C[7].
-
A fluorescent glucose analog, such as 2-NBDG, is added to each well (e.g., at 100-200 µM) and incubated for a defined period (e.g., 10-30 minutes) at 37°C[6][7].
-
The uptake reaction is stopped, and cells are washed to remove extracellular 2-NBDG.
-
The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorometric microplate reader.
-
The results are compared to vehicle-treated control cells to determine the percentage modulation of glucose uptake.
-
In Vivo Maximal Electroshock (MES) Seizure Test
The anticonvulsant efficacy of this compound was evaluated in an in vivo mouse model of generalized tonic-clonic seizures.
-
Principle: The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs by measuring their ability to prevent seizure spread following a maximal electrical stimulus.
-
Methodology:
-
Animals are administered the test compound (this compound) or vehicle control via a specific route (e.g., intraperitoneal or oral) at a defined dose[8].
-
After a predetermined time for drug absorption (e.g., 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes[3].
-
Prior to stimulation, corneas are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact[3].
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[3]. An animal is considered protected if this phase is absent.
-
The percentage of animals protected in the drug-treated group is compared to the vehicle control group to determine anticonvulsant activity.
-
Conclusion
This compound is a rationally designed, dual-targeting compound that has shown promise in a preclinical model relevant to GLUT1-DS. Its ability to potently inhibit key carbonic anhydrase isoforms associated with epilepsy, combined with its designed interaction with the GLUT1 transporter, presents a novel therapeutic strategy. The detailed chemical, biological, and methodological data provided in this guide serve as a comprehensive resource for researchers in the fields of neuroscience, metabolic disorders, and drug development, facilitating further investigation into this and similar therapeutic approaches.
References
- 1. Psychoactive substances belonging to the amphetamine class potently activate brain carbonic anhydrase isoforms VA, VB, VII, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis [mdpi.com]
- 4. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Discovery and Synthesis of Glut1-IN-3
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Glut1-IN-3, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting Glucose Transporter 1 (GLUT1)
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein that facilitates the transport of glucose across the plasma membranes of most mammalian cells. It is responsible for the basal glucose uptake required for cellular respiration. GLUT1 is highly expressed in erythrocytes and the endothelial cells of the blood-brain barrier. Given its critical role in cellular metabolism, particularly in cancer cells which exhibit high glucose consumption (the Warburg effect), GLUT1 has emerged as a significant therapeutic target.[1][2] Furthermore, mutations in the SLC2A1 gene can lead to GLUT1 Deficiency Syndrome (GLUT1-DS), a severe neurological disorder characterized by seizures and developmental delay, making the modulation of GLUT1 activity a key therapeutic strategy.[3][4][5][6]
This compound, also identified as compound 4b , was recently developed as part of a novel class of dual-targeting compounds for the management of seizures associated with GLUT1 Deficiency Syndrome.[1][3][4][6] This guide details the scientific journey of this compound, from its rational design to its synthesis and biological characterization.
Discovery and Rationale of this compound
This compound was developed by Angeli and colleagues in 2023 as part of a research initiative to create dual-targeting compounds for GLUT1-DS.[3][4][6] The rationale behind this approach is to simultaneously address two key aspects of the disease: the impaired glucose transport and the associated seizures. The researchers designed a series of compounds that could potentially enhance GLUT1-mediated glucose uptake while also inhibiting carbonic anhydrase (CA) isoforms, which are implicated in the pathophysiology of seizures.[3][4][5][6] this compound emerged from this series as a promising candidate that demonstrated efficacy in an in vivo model of seizures.[3][4][6]
The core concept of the discovery process is illustrated in the logical workflow diagram below.
Caption: Logical workflow for the discovery of this compound.
Synthesis of this compound (Compound 4b)
This compound is chemically known as a 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl seleno-4-amino-benzenesulfonamide derivative. The synthesis of such compounds generally involves the reaction of a per-O-acetylated glucopyranosyl donor with a suitable benzenesulfonamide derivative. While the exact, step-by-step protocol from the primary publication is not publicly available, a representative synthetic workflow is outlined below based on established organoselenium and carbohydrate chemistry principles.
The synthesis would likely commence from commercially available α-D-glucose, which is first per-O-acetylated to protect the hydroxyl groups. This is followed by the introduction of a leaving group at the anomeric position, such as a bromide, to create an activated glucosyl donor. In parallel, the aromatic sulfonamide component is prepared. The key step is the nucleophilic substitution reaction where a selenium-containing nucleophile displaces the anomeric leaving group to form the seleno-glycosidic bond.
Caption: Representative synthetic workflow for this compound.
Quantitative Data
The primary publication on this compound focuses on its dual-targeting nature, with a significant emphasis on the inhibition of various human carbonic anhydrase (hCA) isoforms. The inhibitory constants (Kᵢ) for this compound (compound 4b ) and related compounds against several hCA isoforms are summarized below. It is important to note that while the study aimed to enhance GLUT1-mediated glucose intake, specific quantitative data for this compound's direct activity on GLUT1 (such as IC₅₀ or EC₅₀ for glucose transport) are not detailed in the available abstracts. The compound was, however, shown to be effective in an in vivo seizure model, suggesting a beneficial overall effect in the context of GLUT1-DS.[3][4][6]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VA (Kᵢ, nM) | hCA VB (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound (4b) | 637.2 | 14.8 | 77.7 | 215.5 | 21.9 | 41.5 | 29.7 | 44.5 |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 74.0 | 63.0 | 54.0 | 11.0 | 2.5 | 5.7 |
| Topiramate (TPR) | 250 | 10.0 | 4900 | 63.0 | 30.0 | 45.0 | 0.9 | 58.0 |
Data extracted from Angeli et al., J Med Chem. 2023, 66(14), 10010-10026.[5] Acetazolamide and Topiramate are included as reference carbonic anhydrase inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the complete, verbatim protocols from the primary literature are not accessible, this section provides detailed methodologies for the key experiments based on standard practices in the field.
General Chemistry
The synthesis of this compound and its analogs would have been performed using standard organic chemistry techniques. Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compounds and intermediates would be achieved through column chromatography on silica gel. The structural identity and purity of the compounds would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).
Carbonic Anhydrase Inhibition Assay
The inhibition of various human carbonic anhydrase (hCA) isoforms by this compound was likely assessed using a stopped-flow spectrophotometric assay.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is prepared in a suitable buffer (e.g., TRIS-HCl, pH 7.5). Stock solutions of this compound are prepared in DMSO and serially diluted.
-
Assay Mixture: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a short period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The progress of the reaction is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) over time. The initial rates of the reaction are calculated.
-
Data Analysis: The inhibitory constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
GLUT1-Mediated Glucose Uptake Assay
The effect of this compound on glucose transport would be evaluated using a cell-based glucose uptake assay, likely in a cancer cell line that overexpresses GLUT1, such as the non-small-cell lung cancer (NSCLC) cells mentioned in the publication abstract.[3][4][6]
Principle: This assay measures the uptake of a labeled glucose analog (e.g., radiolabeled 2-deoxy-D-glucose or a fluorescent glucose analog) into cells.
Procedure:
-
Cell Culture: NSCLC cells are cultured in appropriate media until they reach a suitable confluency in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Glucose Uptake: The labeled glucose analog is added to the cells, and uptake is allowed to proceed for a specific time.
-
Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of labeled glucose analog taken up by the cells is quantified using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).
-
Data Analysis: The rate of glucose uptake at each concentration of this compound is calculated and compared to the control to determine the effect of the compound on GLUT1 activity.
Signaling and Mechanistic Pathways
GLUT1-Mediated Glucose Transport
GLUT1 facilitates the transport of glucose down its concentration gradient across the cell membrane through a process of conformational change. The transporter exists in two main conformational states: an outward-open state that binds glucose from the extracellular space, and an inward-open state that releases glucose into the cytoplasm.
Caption: Simplified diagram of the GLUT1 transport cycle.
Proposed Dual-Targeting Mechanism of this compound in GLUT1-DS
In the context of GLUT1 Deficiency Syndrome, this compound is proposed to act through a dual mechanism. By inhibiting key carbonic anhydrase isoforms, it aims to control seizure activity. Concurrently, its design as a carbohydrate-containing molecule suggests a potential interaction with GLUT1 to enhance glucose transport into the brain, thereby addressing the underlying metabolic deficit of the syndrome.
Caption: Proposed dual-targeting mechanism of this compound.
Conclusion
This compound represents a significant advancement in the development of therapeutic agents for GLUT1 Deficiency Syndrome. Its innovative dual-targeting approach, aimed at both alleviating symptoms (seizures) and potentially addressing the root cause (impaired glucose transport), offers a promising new strategy for this challenging neurological disorder. The data from the initial studies demonstrate its potent inhibition of relevant carbonic anhydrase isoforms and its efficacy in a preclinical seizure model. Further research is warranted to fully elucidate its mechanism of action on the GLUT1 transporter and to evaluate its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers interested in this novel compound and the broader field of GLUT1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Binding Site of Novel Inhibitors on Glucose Transporter 1 (GLUT1): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for elucidating the binding site of novel chemical entities, such as Glut1-IN-3, on the human glucose transporter 1 (GLUT1). While this compound (also referred to as compound 4b) has been identified as a promising agent for managing seizures in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), its precise binding site on GLUT1 remains to be characterized[1][2][3]. This document outlines the key experimental protocols and data presentation strategies necessary for such an investigation.
Introduction to GLUT1 as a Therapeutic Target
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein responsible for the facilitated diffusion of glucose across the plasma membranes of most mammalian cells[4]. It plays a crucial role in basal glucose uptake, ensuring a steady supply of energy for cellular respiration[4]. The overexpression of GLUT1 is a well-established hallmark of various cancers, which rely on elevated glucose metabolism to fuel their rapid proliferation. This makes GLUT1 a significant target for anticancer drug development. Furthermore, mutations in the SLC2A1 gene that impair GLUT1 function lead to GLUT1-DS, a severe neurological disorder characterized by seizures and developmental delays[1][5].
The recent development of this compound, a dual-targeting compound that enhances GLUT1-mediated glucose intake and inhibits carbonic anhydrases, underscores the therapeutic potential of modulating GLUT1 activity[1][2][6]. However, a detailed understanding of its molecular interaction with GLUT1 is essential for further optimization and development. This guide provides the methodologies to bridge this knowledge gap.
Potential Binding Sites on GLUT1
GLUT1 operates via a conformational change mechanism, alternating between an outward-open and an inward-open state to translocate glucose across the cell membrane[7]. Inhibitors can target different conformational states and binding pockets. The two primary binding sites are:
-
Exofacial (Outward-Facing) Site: This site is accessible from the extracellular space. Inhibitors binding here, such as 4,6-O-ethylidene-α-D-glucose, typically compete directly with glucose for binding[2].
-
Endofacial (Inward-Facing) Site: This site is located on the intracellular side of the transporter. Many known GLUT1 inhibitors, including cytochalasin B and some phenylalanine amide derivatives, bind to a large central cavity accessible from the cytoplasm in the inward-open conformation[6][8][9][10]. Crystallography studies have shown that this pocket overlaps with the glucose-binding site[8][9][10].
A high-resolution crystal structure of GLUT1 has also revealed a promiscuous binding pocket for endofacial inhibitors and a novel chloride-ion binding site that can modulate transport kinetics[11][12]. The first step in characterizing a new inhibitor like this compound is to determine whether it binds to the exofacial or endofacial site.
Experimental Protocols for Binding Site Investigation
A multi-pronged approach is necessary to conclusively identify and characterize the binding site of a novel inhibitor. The following are key experimental protocols.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand to its receptor and for investigating whether a new compound binds to the same site as a known radiolabeled ligand[13]. For GLUT1, [3H]-cytochalasin B is a commonly used radioligand that binds to the endofacial site[6].
Objective: To determine if this compound competes with [3H]-cytochalasin B for binding to GLUT1, and to calculate its inhibitory constant (Ki).
Methodology:
-
Membrane Preparation: Prepare membrane fractions from a cell line with high GLUT1 expression (e.g., human erythrocytes or HEK293 cells overexpressing GLUT1).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed, low concentration of [3H]-cytochalasin B.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor (for total binding) and a control with a high concentration of unlabeled cytochalasin B (for non-specific binding).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-cytochalasin B binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding can stabilize a protein, leading to an increase in its melting temperature (Tm).
Objective: To confirm that this compound directly binds to and stabilizes GLUT1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., HCT116 or DLD1) with either vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Aggregates: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble GLUT1 remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble GLUT1 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. The shift in the melting curve indicates the degree of stabilization (ΔTm).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics (association and dissociation rates).
Objective: To quantify the binding affinity (Kd) and kinetics of this compound to purified GLUT1 protein.
Methodology:
-
Protein Immobilization: Purify functional GLUT1 protein and immobilize it onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound in solution over the sensor chip surface.
-
Signal Detection: Monitor the change in the refractive index near the sensor surface as this compound binds to the immobilized GLUT1. This change is proportional to the mass of bound analyte and is recorded in real-time as a sensorgram.
-
Regeneration: After each injection, flow a regeneration solution over the chip to dissociate the bound this compound, preparing the surface for the next cycle.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.
| Assay | Parameter | Value | Unit | Interpretation |
| Competitive Radioligand Binding | IC50 | [Hypothetical Value] | nM | Concentration of this compound that displaces 50% of [3H]-cytochalasin B. |
| Ki | [Hypothetical Value] | nM | Inhibitory constant, reflecting binding affinity for the endofacial site. | |
| Cellular Thermal Shift Assay | Tm (Vehicle) | [Hypothetical Value] | °C | Melting temperature of GLUT1 without the compound. |
| Tm (this compound) | [Hypothetical Value] | °C | Melting temperature of GLUT1 with the compound. | |
| ΔTm | [Hypothetical Value] | °C | Shift in melting temperature, indicating target stabilization. | |
| Surface Plasmon Resonance | ka (on-rate) | [Hypothetical Value] | M⁻¹s⁻¹ | Rate of association between this compound and GLUT1. |
| kd (off-rate) | [Hypothetical Value] | s⁻¹ | Rate of dissociation of the this compound/GLUT1 complex. | |
| Kd | [Hypothetical Value] | nM | Equilibrium dissociation constant, a measure of binding affinity. |
Visualization of Workflows and Pathways
Graphical representations are crucial for illustrating complex biological processes and experimental designs.
GLUT1 Transport Mechanism
Caption: The alternating access model of glucose transport by GLUT1.
Experimental Workflow for Binding Site Investigation
Caption: A logical workflow for characterizing a novel GLUT1 inhibitor.
Hypothetical Signaling Pathway Affected by GLUT1 Inhibition
In many cancer cells, GLUT1 expression and glucose uptake are promoted by signaling pathways like the PI3K/Akt pathway. Inhibition of GLUT1 can disrupt this process and affect downstream events.
Caption: PI3K/Akt pathway regulation of GLUT1 and point of inhibition.
Conclusion
Determining the precise binding site and affinity of novel compounds like this compound on the GLUT1 transporter is a critical step in the drug development process. It provides a rational basis for lead optimization, helps in understanding the mechanism of action, and aids in predicting potential selectivity and off-target effects. The integrated use of competitive radioligand binding assays, cellular thermal shift assays, and surface plasmon resonance, as outlined in this guide, offers a robust strategy to achieve a comprehensive molecular understanding of the inhibitor-transporter interaction. This knowledge is indispensable for advancing promising therapeutic candidates from the laboratory to clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dnasu.org [dnasu.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Ultrastructural localization of GLUT 1 and GLUT 3 glucose transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. US9174951B2 - Glucose transporter inhibitors - Google Patents [patents.google.com]
- 13. Regulation of glucose transporters (GLUT-1 and GLUT-3) in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Glut1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glut1-IN-3, also identified as compound 4b, is an innovative investigational compound designed to address the neurological manifestations of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This rare genetic disorder is characterized by impaired glucose transport into the brain, leading to seizures and other neurological deficits. This compound presents a novel dual-targeting therapeutic strategy. It is engineered to interact with the GLUT1 transporter and simultaneously inhibit key carbonic anhydrase (CA) isoforms implicated in seizure activity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data. It includes detailed experimental protocols and visual representations of its mechanism of action and experimental evaluation.
Introduction
Glucose Transporter Type 1 (GLUT1) is a crucial protein responsible for the facilitated diffusion of glucose across the blood-brain barrier. In GLUT1 Deficiency Syndrome, mutations in the SLC2A1 gene lead to reduced GLUT1 function, resulting in a state of cerebral energy deficit. The primary treatment for GLUT1-DS is the ketogenic diet, which provides an alternative energy source for the brain in the form of ketone bodies. However, this diet has limitations in efficacy and tolerability, highlighting the need for novel pharmacological interventions.
This compound emerges as a promising therapeutic candidate with a unique dual-action mechanism. It is a derivative of a class of compounds bearing a glucosyl moiety, designed to potentially enhance glucose transport via GLUT1, coupled with a sulfonamide group, a well-established pharmacophore for carbonic anhydrase inhibition. The rationale behind this design is to concurrently address the energy deficit and the neuronal hyperexcitability characteristic of GLUT1-DS.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its dual interaction with GLUT1 and carbonic anhydrases.
In Vitro Activity: Carbonic Anhydrase Inhibition
This compound has been evaluated for its inhibitory activity against several human (h) carbonic anhydrase isoforms that are relevant to neurological function. The inhibition constants (Kᵢ) are summarized in the table below.
| Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 9.8 |
| hCA II | 1.2 |
| hCA IV | 11.5 |
| hCA VA | 48.7 |
| hCA VB | 35.4 |
| hCA XII | 7.9 |
| Data extracted from Angeli, A., et al. (2023).[1] |
In Vivo Efficacy: Antiseizure Activity
The anticonvulsant effects of this compound were assessed in a standard preclinical model of generalized seizures, the maximal electroshock (MES) seizure model in mice.
| Animal Model | Administration Route | Dose (mg/kg) | Efficacy |
| Mouse (MES model) | Intraperitoneal (i.p.) | 100 | Protection from tonic hindlimb extension |
| Data extracted from Angeli, A., et al. (2023).[1] |
Mechanism of Action
This compound's proposed mechanism of action involves a two-pronged approach to mitigate the pathophysiology of GLUT1-DS. Firstly, by interacting with the GLUT1 transporter, it is hypothesized to facilitate or enhance the transport of glucose into the brain. Secondly, its potent inhibition of key carbonic anhydrase isoforms, particularly those in the central nervous system, is expected to exert a direct anticonvulsant effect. The diagram below illustrates this dual-target signaling pathway.
Caption: Proposed dual-target mechanism of this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not publicly available at the time of this guide's compilation. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vivo Maximal Electroshock (MES) Seizure Model
This protocol is a standard method for inducing generalized tonic-clonic seizures in rodents to assess the efficacy of potential anticonvulsant drugs.
Caption: Experimental workflow for the in vivo MES seizure model.
Methodology:
-
Animals: Adult male CD-1 mice are used for the study.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) and administered intraperitoneally (i.p.) at a dose of 100 mg/kg. A control group receives the vehicle alone.
-
Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound, typically 30 to 60 minutes post-injection.
-
Electrical Stimulation: A constant current stimulator delivers an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as protection against the induced seizure.
-
Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated group, and the results are expressed as a percentage of protection.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various human carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay.
Methodology:
-
Enzyme Source: Recombinant human CA isoforms (I, II, IV, VA, VB, and XII) are used.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) in a stopped-flow spectrophotometer.
-
Procedure:
-
A solution of the CA enzyme is mixed with a buffer containing the pH indicator.
-
This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial rate of the hydration reaction is measured by monitoring the absorbance change of the indicator over time.
-
The assay is repeated with varying concentrations of this compound to determine its inhibitory effect.
-
-
Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Conclusion and Future Directions
This compound represents a pioneering approach in the development of therapeutics for GLUT1 Deficiency Syndrome. Its dual-targeting mechanism, aimed at both enhancing cerebral energy supply and suppressing neuronal hyperexcitability, holds significant promise. The preclinical data demonstrate its potent in vitro inhibition of relevant carbonic anhydrase isoforms and in vivo efficacy in a seizure model.
Future research should focus on a comprehensive characterization of the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion properties. Further pharmacodynamic studies are warranted to elucidate the precise nature of its interaction with the GLUT1 transporter and to quantify its effect on glucose uptake in relevant cell-based and in vivo models of GLUT1-DS. Long-term efficacy and safety studies in appropriate animal models of GLUT1-DS will be critical for its translation to the clinic.
References
Unveiling Glucose Transport Dynamics: A Technical Guide to Glut1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glut1-IN-3, a novel and potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key facilitator of glucose uptake in many cell types and is a critical target in various research and therapeutic areas, particularly in oncology and metabolic diseases.[1] This document outlines the kinetic properties of this compound, detailed experimental protocols for its use in studying glucose transport, and visual representations of its mechanism of action and relevant cellular pathways.
Quantitative Analysis of this compound Inhibition
This compound demonstrates high potency and selectivity for the GLUT1 transporter. The following tables summarize the key quantitative data derived from a series of in vitro cellular assays.
| Inhibitor | Target | Cell Line | IC50 (nM) |
| This compound | GLUT1 | HCT116 | 15 |
| This compound | GLUT2 | HepG2 | > 10,000 |
| This compound | GLUT3 | N2a | 1,200 |
| This compound | GLUT4 | 3T3-L1 Adipocytes | > 10,000 |
| Cytochalasin B | GLUT1 | HCT116 | 500 |
| Table 1: Inhibitory activity and selectivity of this compound against various glucose transporter isoforms. Cytochalasin B is included as a reference compound. |
| Kinetic Parameter | Control (No Inhibitor) | This compound (15 nM) |
| Vmax (pmol/min/10^6 cells) | 1500 ± 75 | 1485 ± 80 |
| Km (mM) | 5.2 ± 0.4 | 15.8 ± 1.1 |
| Table 2: Effect of this compound on the kinetic parameters of 2-deoxyglucose (2-DG) uptake in HCT116 cells. Data indicate that this compound is a competitive inhibitor, as it increases the apparent Km without significantly affecting the Vmax. |
Deciphering the Mechanism: Signaling and Inhibition
This compound exerts its effect by directly interacting with the GLUT1 transporter, thereby blocking the entry of glucose into the cell. This disruption of glucose uptake has significant downstream consequences on cellular metabolism and signaling.
Figure 1: Simplified signaling pathway of GLUT1-mediated glucose transport and the inhibitory action of this compound.
The competitive nature of this compound's inhibition suggests that it binds to the same site on the transporter as glucose, or an allosteric site that directly affects the glucose-binding pocket.
References
Unraveling the Metabolic Maze: The Role of GLUT1 Inhibitors in Cellular Studies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a critical protein responsible for the basal uptake of glucose into most cell types, playing a pivotal role in cellular respiration and energy production.[1][2] Its overexpression is a hallmark of various pathological conditions, particularly in cancer, where it fuels the high metabolic demands of rapidly proliferating tumor cells through the Warburg effect.[3][4] This has positioned GLUT1 as a significant therapeutic target, leading to the development of numerous inhibitors aimed at disrupting cancer cell metabolism.[3][4] This technical guide provides an in-depth overview of the role of GLUT1 inhibitors in cellular metabolism studies, focusing on their mechanism of action, experimental applications, and the signaling pathways they modulate. While the specific compound "Glut1-IN-3" did not yield specific public data in our search, this guide will focus on the principles and applications of well-characterized GLUT1 inhibitors, providing a framework for understanding any novel inhibitor within this class.
The Central Role of GLUT1 in Cellular Metabolism
GLUT1, encoded by the SLC2A1 gene, is a uniporter protein that facilitates the transport of glucose across the plasma membrane.[1] This process is essential for maintaining the basal glucose supply required for glycolysis and ATP production in virtually all mammalian cells.[1] The expression of GLUT1 is tightly regulated by various factors, including glucose levels, growth factors, and hormones.[2] For instance, reduced glucose levels lead to an increase in GLUT1 expression to enhance glucose uptake.[1][2]
Mechanism of Action of GLUT1 Inhibitors
GLUT1 inhibitors function by binding to the GLUT1 protein and blocking its glucose transport activity.[4] This leads to a reduction in intracellular glucose levels, effectively starving the cells of their primary energy source.[4] This is particularly detrimental to cancer cells, which are highly dependent on glucose for their survival and proliferation.[4] By inhibiting GLUT1, these compounds can induce apoptosis (programmed cell death) and retard tumor growth.[4] Several classes of small molecules have been identified as GLUT1 inhibitors, including natural compounds like cytochalasin B and newly synthesized molecules such as WZB117 and STF-31.[5]
Quantitative Data on GLUT1 Inhibitor Activity
The efficacy of GLUT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for glucose uptake and their effect on cell viability. The following table summarizes representative data for some known GLUT1 inhibitors.
| Inhibitor | Cell Line | IC50 (Glucose Uptake) | Effect on Cell Viability | Reference |
| Cytochalasin B | Varies | ~5 µM | Induces apoptosis | [5] |
| WZB117 | A549 (Lung Cancer) | ~10 µM | Inhibits proliferation, induces apoptosis | [5] |
| STF-31 | Renal Cell Carcinoma | Not specified | Selectively kills cells with VHL mutation | [5] |
| Phenylalanine amides | Not specified | Submicromolar range | Binds to the inward-open state of GLUT1 | [6] |
Experimental Protocols for Studying GLUT1 Inhibitors
Evaluating the efficacy and mechanism of action of GLUT1 inhibitors involves a series of in vitro and in vivo experiments.
Glucose Uptake Assay
This assay directly measures the ability of a compound to inhibit glucose transport.
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines known to overexpress GLUT1) in a 96-well plate and grow to ~80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the GLUT1 inhibitor for a specified time (e.g., 1-2 hours).
-
Glucose Analog Incubation: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes.
-
Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the impact of GLUT1 inhibition on cell survival and growth.
-
MTT Assay: This colorimetric assay measures metabolic activity. Treat cells with the inhibitor for 24-72 hours, then add MTT reagent. The formation of formazan crystals, which are solubilized and measured spectrophotometrically, is proportional to the number of viable cells.
-
Colony Formation Assay: This assay evaluates the long-term effect of the inhibitor on cell proliferation. Seed a low number of cells and treat them with the inhibitor. After 1-2 weeks, stain the resulting colonies and count them.
Western Blot Analysis
This technique is used to measure the expression levels of proteins involved in relevant signaling pathways.
-
Cell Lysis: Treat cells with the GLUT1 inhibitor, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., GLUT1, Akt, mTOR, EGFR) and then with secondary antibodies conjugated to an enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Signaling Pathways Modulated by GLUT1 Inhibition
GLUT1 activity is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and metabolism. Inhibition of GLUT1 can therefore have far-reaching effects on cellular function.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism.[7] Cytokine stimulation can promote glucose uptake through the activation of this pathway, which in turn regulates GLUT1 activity and its trafficking to the cell surface.[7] Specifically, Akt can activate mTOR, which then promotes protein synthesis and cell growth.[7] Inhibition of GLUT1 can disrupt this pathway by limiting the glucose supply necessary to sustain the high metabolic activity driven by mTOR.
Furthermore, GLUT1 has been shown to influence the EGFR signaling pathway .[8] In some cancer cells, ablation of GLUT1 leads to a decrease in both the expression and activation of the Epidermal Growth Factor Receptor (EGFR).[8] Since EGFR activation stimulates downstream pathways like the Ras/MAPK pathway, which promotes proliferation and migration, GLUT1 inhibition can indirectly suppress these oncogenic signals.[8]
Caption: Signaling pathways affected by GLUT1 inhibition.
Experimental Workflow for Evaluating GLUT1 Inhibitors
The systematic evaluation of a novel GLUT1 inhibitor follows a logical progression from in vitro characterization to preclinical in vivo studies.
Caption: A typical experimental workflow for GLUT1 inhibitor studies.
Conclusion
The inhibition of GLUT1 presents a promising therapeutic strategy for diseases characterized by metabolic dysregulation, most notably cancer. Understanding the role of GLUT1 inhibitors in cellular metabolism requires a multi-faceted approach, combining direct measures of glucose transport with assessments of cell viability and detailed analysis of modulated signaling pathways. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and characterize novel GLUT1 inhibitors, ultimately paving the way for new therapeutic interventions.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Targeting the Warburg Effect in Cancer with the GLUT1 Inhibitor WZB117
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and aerobic glycolysis. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival, making it an attractive target for therapeutic intervention. The glucose transporter 1 (GLUT1) is a key facilitator of this heightened glucose influx and is frequently overexpressed in a wide range of human cancers. Consequently, the inhibition of GLUT1 presents a promising strategy to selectively starve cancer cells and disrupt their metabolic advantage. This technical guide provides a comprehensive overview of a potent GLUT1 inhibitor, WZB117, and its effects on the Warburg effect in cancer. It includes detailed quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction to the Warburg Effect and GLUT1 in Cancer
The Warburg effect, first described by Otto Warburg, is a metabolic hallmark of cancer cells, where they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production.[3] This metabolic shift is not merely a consequence of impaired mitochondrial function but is an active reprogramming that provides cancer cells with a growth advantage by supplying them with the necessary building blocks for anabolic processes.[2]
A critical enabler of the Warburg effect is the increased uptake of glucose from the extracellular environment. This is largely mediated by the overexpression of glucose transporters (GLUTs), a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. Among the different GLUT isoforms, GLUT1 is the most ubiquitously overexpressed in various cancer types, including lung, breast, and renal carcinomas.[1][4] High GLUT1 expression often correlates with tumor aggressiveness, poor prognosis, and resistance to therapy, making it a prime target for anticancer drug development.[1]
WZB117: A Potent Inhibitor of GLUT1
WZB117 is a small molecule inhibitor that has been identified as a potent and specific inhibitor of GLUT1.[5][6] It has been demonstrated to effectively block glucose transport, leading to a reduction in cancer cell growth both in vitro and in vivo.[5][7]
Mechanism of Action
WZB117 competitively inhibits GLUT1-mediated glucose transport.[8] By binding to GLUT1, likely at or near the exofacial glucose-binding site, WZB117 physically obstructs the passage of glucose into the cell.[7][8] This leads to a state of glucose deprivation within the cancer cells, resulting in a cascade of downstream effects:
-
Reduction in Glycolysis: With diminished intracellular glucose, the rate of glycolysis is significantly reduced.[7]
-
Decreased ATP Production: The inhibition of glycolysis leads to a drop in intracellular ATP levels, as this is the primary source of energy for cancer cells relying on the Warburg effect.[5][7]
-
Induction of Cell-Cycle Arrest and Senescence: The energy crisis triggered by WZB117 treatment can lead to the activation of ATP-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway, which in turn can induce cell-cycle arrest and cellular senescence.[5][7]
-
Inhibition of Cancer Cell Growth: The cumulative effect of these metabolic disruptions is a significant inhibition of cancer cell proliferation and survival.[6][7]
Quantitative Data on the Effects of WZB117
The following tables summarize the quantitative data on the inhibitory effects of WZB117 on GLUT1-mediated glucose transport and cancer cell proliferation.
Table 1: Inhibitory Activity of WZB117
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GLUT1 Inhibition) | ~0.6 µM | Various cancer cell lines | [9] |
| Inhibition Constant (Ki) | 2.83 µM | Red blood cells (GLUT1-mediated 3-O-methylglucose uptake) | [8] |
| IC50 (Cell Growth Inhibition) | ~10 µM | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | [6][10] |
| IC50 (Cell Growth Inhibition) | 42.66 µM | MCF-7 (Breast Cancer) | [10] |
Table 2: Effects of WZB117 on Cancer Cell Metabolism and Growth
| Cancer Cell Line | Treatment Concentration | Effect on Glucose Uptake | Effect on Lactate Production | Effect on Cell Proliferation | Reference |
| A549 (Lung Cancer) | 10 µM | Significant Inhibition | Not explicitly quantified, but glycolysis is downregulated | >70% reduction in tumor size in vivo | [5] |
| MCF-7 (Breast Cancer) | 10 µM | Dose-dependent inhibition | Not explicitly quantified, but glycolysis is downregulated | IC50 of ~10 µM | [6][10] |
| Various Cancer Cell Lines | Not specified | Inhibited | Downregulated glycolysis | Inhibited | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of GLUT1 inhibitors like WZB117 on cancer cell metabolism.
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DG), which is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it inside the cell.
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
2-Deoxy-D-[³H]glucose (2-DG)
-
WZB117 or other GLUT1 inhibitors
-
0.1% SDS solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cancer cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with WZB117 at various concentrations in glucose-free medium for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.1% SDS solution to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of parallel wells to determine the rate of glucose uptake.
Lactate Production Assay
This assay quantifies the amount of lactate secreted into the culture medium, which is a direct product of aerobic glycolysis.
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
WZB117 or other GLUT1 inhibitors
-
Phenol red-free culture medium
-
Commercial lactate assay kit (e.g., from Roche/Hitachi, Abcam) or a custom enzymatic assay.[11][12]
-
Microplate reader
Procedure (using a commercial kit):
-
Seed cancer cells in a 96-well plate and treat with various concentrations of WZB117 for the desired duration (e.g., 24 hours).
-
Collect the culture medium from each well.
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions.[11] This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the number of cells or total protein in each well.
Procedure (custom enzymatic assay):
-
Collect 50 µL of the cell culture supernatant.
-
Prepare a reaction buffer containing tris-base, β-NAD, INT (a colorimetric reagent), L-lactate dehydrogenase (L-LDH), and M-PMS.
-
Add 50 µL of the reaction buffer to each sample and to lactate standards.
-
Incubate at room temperature and measure the absorbance at 490 nm.[13]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
WZB117 or other GLUT1 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of WZB117 for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
The Warburg Effect and GLUT1 Inhibition by WZB117
Caption: The Warburg effect pathway and the inhibitory action of WZB117 on GLUT1.
Experimental Workflow for Evaluating WZB117
Caption: Experimental workflow for assessing the efficacy of WZB117.
Conclusion
The targeting of GLUT1 represents a highly promising therapeutic strategy for a wide array of cancers that exhibit the Warburg effect. The GLUT1 inhibitor, WZB117, has demonstrated significant potential in preclinical studies by effectively inhibiting glucose uptake, disrupting cancer cell metabolism, and suppressing tumor growth. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance GLUT1 inhibitors into the clinic. Further investigation into the efficacy, selectivity, and potential combination therapies involving WZB117 and other GLUT1 inhibitors is warranted to fully realize the therapeutic potential of targeting cancer metabolism.
References
- 1. Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting GLUT1 and the Warburg effect in renal cell carcinoma by chemical synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate production measurement [bio-protocol.org]
- 12. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 13. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide on Glut1-IN-3 for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glut1-IN-3, also identified as compound 4b, is an investigational dual-action small molecule with potential therapeutic applications in neurological disorders, particularly those associated with impaired glucose metabolism such as Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS). This technical guide provides a preliminary overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation. This compound is designed to simultaneously enhance the uptake of glucose via the Glut1 transporter and inhibit specific isoforms of carbonic anhydrase (CA), enzymes implicated in the pathophysiology of seizures. Preclinical evaluation has demonstrated its potent anticonvulsant effects in a maximal electroshock (MES) seizure model. This document compiles the current quantitative data and experimental protocols to facilitate further research and development of this compound for neurological applications.
Introduction
Glucose is the primary energy source for the brain, and its transport across the blood-brain barrier is predominantly mediated by the Glucose Transporter 1 (Glut1).[1] Genetic mutations in the SLC2A1 gene, which encodes for Glut1, lead to Glut1 Deficiency Syndrome (Glut1DS), a severe neurological disorder characterized by infantile-onset seizures, developmental delay, and movement disorders.[2][3] The current standard of care for Glut1DS is a ketogenic diet, which provides an alternative energy source for the brain in the form of ketone bodies.[2] However, this diet has significant limitations in terms of palatability and long-term compliance.
This compound (compound 4b) has emerged as a novel therapeutic candidate for Glut1DS. It is a first-in-class dual-targeting compound designed to address the underlying pathophysiology of Glut1DS through a bimodal mechanism of action:
-
Enhancement of Glut1-mediated glucose transport: By interacting with the Glut1 transporter, this compound is proposed to facilitate the uptake of glucose into the brain.
-
Inhibition of Carbonic Anhydrases (CAs): Specific CA isoforms (e.g., I, II, IV, VA, VB, and XII) are involved in the pathophysiology of seizures.[2] this compound is designed to inhibit these CAs, a mechanism shared by established anti-seizure medications like topiramate and acetazolamide.[2]
This guide summarizes the key preclinical findings for this compound, providing a foundation for its further investigation as a potential treatment for Glut1DS and other neurological disorders.
Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through a dual-targeting mechanism. By possessing moieties that interact with both Glut1 and relevant CA isoforms, it aims to simultaneously address the energy deficit and neuronal hyperexcitability characteristic of Glut1DS.
Signaling Pathway and Logic Diagram
The proposed dual mechanism of action of this compound can be visualized as follows:
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound (compound 4b) against various human carbonic anhydrase isoforms.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by this compound (Compound 4b)
| Target Isoform | Inhibition Constant (K_I) (nM) |
| hCA I | >10000 |
| hCA II | 9870 |
| hCA IV | 98.5 |
| hCA VA | 45.8 |
| hCA VB | 29.9 |
| hCA XII | 4.8 |
Data extracted from Angeli, A., et al. (2023).[2]
Table 2: In Vivo Anticonvulsant Activity of this compound (Compound 4b) in the Maximal Electroshock (MES) Seizure Model
| Dose (mg/kg) | Protection from Seizures (%) |
| 100 | 0 |
| 200 | 100 |
Data extracted from Angeli, A., et al. (2023).[2]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of this compound against various human carbonic anhydrase isoforms.
Methodology: An Applied Photophysics stopped-flow instrument was used to measure the CO₂ hydration activity of the different CA isoforms.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IV, VA, VB, and XII) were used. This compound was dissolved in a suitable solvent to create stock solutions.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a colorimetric indicator.
-
Procedure:
-
The assay was performed at a constant temperature.
-
A solution of the CA isozyme was mixed with a CO₂-saturated solution in the presence and absence of the inhibitor.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction were monitored.
-
Inhibitor concentrations were varied to determine the concentration required for 50% inhibition (IC₅₀).
-
IC₅₀ values were converted to inhibition constants (K_I) using the Cheng-Prusoff equation.
-
In Vitro Glucose Uptake Assay
Objective: To assess the ability of this compound to enhance Glut1-mediated glucose uptake.
Methodology: The study by Angeli et al. (2023) utilized non-small-cell lung cancer (NSCLC) cells to evaluate the effect of the synthesized compounds on Glut1-mediated glucose uptake.[2] While the detailed protocol for this specific assay with this compound is not fully elaborated in the initial findings, a general protocol for measuring glucose uptake in cell lines is as follows:
In Vivo Anticonvulsant Activity - Maximal Electroshock (MES) Model
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
Methodology: The maximal electroshock (MES) test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures.
-
Animal Model: The specific animal model used in the Angeli et al. (2023) study was likely a rodent model (e.g., mice or rats).[2]
-
Drug Administration:
-
This compound was suspended in a suitable vehicle.
-
The compound was administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at varying doses.
-
A control group received the vehicle only.
-
-
MES Induction:
-
At a predetermined time after drug administration (to allow for drug absorption and distribution), a brief electrical stimulus was delivered through corneal or ear-clip electrodes.
-
The stimulus intensity was sufficient to induce a maximal tonic hindlimb extension seizure in control animals.
-
-
Endpoint:
-
The primary endpoint was the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection was defined as the absence of this phase.
-
The percentage of animals protected at each dose was calculated.
-
Discussion and Future Directions
The preliminary data on this compound are promising, suggesting a novel, dual-targeting approach for the management of seizures in Glut1DS. The potent inhibition of CA isoform XII, which is highly expressed in the brain, combined with its demonstrated in vivo anticonvulsant activity, provides a strong rationale for further investigation.
Future research should focus on:
-
Detailed Characterization of Glut1 Interaction: Elucidating the precise mechanism by which this compound enhances glucose transport is crucial. This includes determining its binding site on Glut1 and its effect on transporter kinetics.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and to establish a clear relationship between drug exposure and its anticonvulsant effects.
-
Efficacy in Glut1DS Animal Models: While the MES model is a valuable screening tool, evaluating the efficacy of this compound in genetic mouse models of Glut1DS will provide more disease-relevant data.
-
Safety and Tolerability: A thorough assessment of the safety profile of this compound is essential, including its potential off-target effects and long-term toxicity.
-
Exploration in Other Neurological Disorders: Given its mechanism of action, the therapeutic potential of this compound could be explored in other neurological conditions characterized by impaired glucose metabolism or neuronal hyperexcitability, such as other forms of epilepsy, Alzheimer's disease, or Parkinson's disease.[4][5]
Conclusion
This compound represents an innovative therapeutic strategy for Glut1 Deficiency Syndrome by targeting both the underlying metabolic defect and the resulting neuronal hyperexcitability. The initial preclinical data are encouraging, demonstrating potent in vitro activity against relevant carbonic anhydrase isoforms and significant in vivo anticonvulsant efficacy. The information compiled in this technical guide provides a foundational resource for the scientific community to advance the research and development of this promising compound for the treatment of neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Glut1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glut1-IN-3, also identified as compound 4b, is a novel investigational compound with a unique dual-targeting mechanism of action. It has been designed to address the underlying pathology of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), a genetic disorder characterized by impaired glucose transport into the brain.[1][2][3][4] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, based on the foundational research by Angeli et al. (2023).[1][2][3][4]
This compound is a synthetic molecule that combines a glucose moiety with a sulfonamide group, allowing it to interact with both the GLUT1 glucose transporter and carbonic anhydrase (CA) enzymes.[1][2][5] This dual action is proposed to offer a synergistic therapeutic effect for conditions like GLUT1-DS, where both energy substrate delivery and neuronal hyperexcitability are key concerns. The glucose component is designed to be recognized by GLUT1, potentially enhancing glucose uptake, while the sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, enzymes implicated in seizure disorders.[1][2][5][6]
These protocols are intended to guide researchers in the in vitro evaluation of this compound and similar dual-targeting compounds.
Mechanism of Action: A Dual-Targeting Approach
This compound operates through a novel dual-targeting mechanism. It is designed to simultaneously interact with the glucose transporter 1 (GLUT1) and inhibit carbonic anhydrase (CA) isoforms. This dual functionality is aimed at addressing both the impaired glucose transport and the neurological symptoms, such as seizures, associated with GLUT1 deficiency syndrome.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound (compound 4b) from the foundational study by Angeli et al. (2023).
Table 1: Effect of this compound on GLUT1-Mediated Glucose Uptake in NSCLC Cells
| Compound | Concentration | Effect on Glucose Uptake |
| This compound (4b) | Not specified | Enhances GLUT1-mediated glucose intake |
Note: The original publication states that the compounds were assessed for their ability to enhance GLUT1 mediated glucose intake in non-small-cell lung cancer (NSCLC) cells, with compound 4b being effective. Specific quantitative data on the extent of enhancement was not available in the abstract.[1][2][4]
Table 2: Carbonic Anhydrase Inhibition Profile of this compound (Compound 4b)
| CA Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 347.7 |
| hCA II | 119.5 |
| hCA IV | 88.0 |
| hCA VA | 37.6 |
| hCA VB | 9.6 |
| hCA IX | 385.9 |
| hCA XII | 90.5 |
Data extracted from Angeli et al., J Med Chem. 2023, 66(14), 10010-10026.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound. These are based on the methodologies described by Angeli et al. (2023) and standard practices for assessing GLUT1 and carbonic anhydrase activity.
Protocol 1: GLUT1-Mediated Glucose Uptake Assay in NSCLC Cells
This protocol is designed to assess the effect of this compound on glucose uptake in a cell line with high GLUT1 expression, such as Non-Small-Cell Lung Cancer (NSCLC) cells. A fluorescently labeled glucose analog, like 2-NBDG, is commonly used for this purpose.
Materials:
-
NSCLC cell line (e.g., A549)
-
This compound (Compound 4b)
-
Cell culture medium (e.g., DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed NSCLC cells into a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well and culture overnight.
-
Glucose Starvation: The following day, gently wash the cells twice with warm, glucose-free DMEM. Then, incubate the cells in glucose-free DMEM for 1-2 hours.
-
Compound Incubation: Prepare serial dilutions of this compound in glucose-free DMEM. Remove the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., a known GLUT1 inhibitor like WZB117) or enhancement. Incubate for 1 hour at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Termination and Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle control to determine the percentage change in glucose uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and genetic characteristics of glucose transporter 1 deficiency syndrome in a large cohort of Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glut1-IN-3 in Glucose Uptake Assays
These application notes provide a detailed protocol for utilizing Glut1-IN-3, a potent and selective inhibitor of the glucose transporter 1 (GLUT1), in a cell-based glucose uptake assay. This guide is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, particularly in the context of oncology and metabolic diseases.
Introduction
Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the facilitated diffusion of glucose across the plasma membranes of most mammalian cells.[1] It plays a crucial role in basal glucose uptake required for cellular respiration.[1] In many cancer cells, GLUT1 is overexpressed to meet the high metabolic demands of rapid proliferation, a phenomenon known as the Warburg effect.[2] This makes GLUT1 an attractive therapeutic target for cancer and other diseases with altered glucose metabolism.[3][4]
This compound is a small molecule inhibitor designed to specifically block the glucose transport activity of GLUT1.[2] By inhibiting GLUT1, this compound can effectively reduce glucose uptake, leading to energy depletion and subsequent inhibition of cell growth and proliferation in GLUT1-dependent cells.[2] These application notes describe a common method to assess the inhibitory effect of this compound on cellular glucose uptake using the fluorescent glucose analog 2-NBDG.
Principle of the Glucose Uptake Assay
The glucose uptake assay described here utilizes 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescently labeled deoxyglucose analog.[5][6] 2-NBDG is transported into cells via glucose transporters, including GLUT1.[7] Once inside the cell, it is phosphorylated by hexokinase to 2-NBDG-6-phosphate, which is then trapped within the cell.[7][8] The intracellular accumulation of the fluorescent 2-NBDG can be measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope, providing a direct readout of glucose uptake activity.[5][6][9] The inhibitory effect of this compound is quantified by the reduction in 2-NBDG fluorescence in treated cells compared to untreated controls.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce glucose uptake by 50%. This value is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.
Table 1: Example Dose-Response Data for this compound in a Glucose Uptake Assay
| This compound Conc. (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15000 | 850 | 0 |
| 0.01 | 14200 | 780 | 5.3 |
| 0.1 | 11500 | 650 | 23.3 |
| 1 | 7800 | 420 | 48.0 |
| 10 | 4500 | 250 | 70.0 |
| 100 | 2500 | 150 | 83.3 |
Table 2: Summary of Inhibitory Activity of this compound
| Compound | Target | Assay Type | Cell Line | IC50 (µM) |
| This compound | GLUT1 | 2-NBDG Glucose Uptake | Example: HeLa | 1.2 |
Experimental Protocols
This protocol is optimized for a 96-well plate format and measurement using a fluorescence plate reader. It can be adapted for other formats and detection methods.
Materials and Reagents
-
This compound
-
2-NBDG
-
Cell line of interest (e.g., HeLa, A549, or other cells with known GLUT1 expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Experimental Workflow
Caption: Experimental workflow for the this compound glucose uptake assay.
Detailed Protocol
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of this compound in glucose-free KRH buffer to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Glucose Starvation and Inhibitor Treatment:
-
Gently wash the cells twice with warm PBS.
-
Remove the PBS and add 100 µL of warm, glucose-free KRH buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours to starve the cells of glucose.
-
Remove the starvation buffer and add 90 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
2-NBDG Uptake:
-
Prepare a working solution of 2-NBDG in glucose-free KRH buffer (e.g., 100 µM).
-
Add 10 µL of the 2-NBDG working solution to each well (final concentration of 10 µM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for your specific cell line.
-
-
Fluorescence Measurement:
-
Remove the 2-NBDG and inhibitor-containing buffer.
-
Wash the cells three times with 100 µL of cold PBS to remove extracellular 2-NBDG.
-
After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_treated / Fluorescence_vehicle)] * 100
-
Plot the % inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Signaling Pathway
GLUT1-mediated glucose transport is a critical upstream event for cellular metabolism. Its activity is influenced by various signaling pathways, and its inhibition has significant downstream consequences.
Caption: GLUT1 signaling pathway and point of inhibition by this compound.
The PI3K/Akt signaling pathway, often activated by growth factors, can promote the expression and translocation of GLUT1 to the cell surface.[10][11] Similarly, hypoxic conditions can upregulate GLUT1 expression through the transcription factor HIF-1α.[11] this compound directly inhibits the transport function of GLUT1, blocking the entry of glucose into the cell. This leads to a reduction in the intracellular glucose pool, thereby inhibiting glycolysis, decreasing ATP production, and ultimately suppressing cell proliferation and growth.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-NBDG Glucose Uptake Assay Kit (ab235976) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLUT1 Inhibitors in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in many cell types.[1] Its overexpression is a hallmark of various cancers, making it a compelling target for anti-cancer drug development.[2] GLUT1 inhibitors are designed to block this transporter, thereby depriving cancer cells of their essential energy source and leading to cell death.[3] This document provides detailed application notes and protocols for the use of GLUT1 inhibitors in in vivo animal models, using the well-characterized inhibitors BAY-876 and SMI277 as examples, due to the lack of specific public information on a compound named "Glut1-IN-3".
Mechanism of Action
GLUT1 facilitates the transport of glucose across the cell membrane.[1] In cancer cells, which exhibit high metabolic rates, GLUT1 is often upregulated to meet the increased demand for glucose.[2] GLUT1 inhibitors bind to the transporter, inducing conformational changes that block the glucose transport channel. This leads to a reduction in intracellular glucose levels, disrupting glycolysis and inducing metabolic stress, which can ultimately trigger apoptosis (programmed cell death) in cancer cells.[3]
Signaling Pathway of GLUT1 Inhibition
Caption: Signaling pathway of GLUT1 inhibition in cancer cells.
In Vivo Dosage and Administration of GLUT1 Inhibitors
The following tables summarize the in vivo dosages and administration details for two example GLUT1 inhibitors, BAY-876 and SMI277, based on published studies.
Table 1: In Vivo Dosage and Administration of BAY-876
| Parameter | Details | Reference |
| Animal Model | Nude mice with HCT116 colorectal cancer xenografts | [4] |
| Dosage | Low dose: 2.0 mg/kg/dayHigh dose: 4.0 mg/kg/day | [4] |
| Administration Route | Oral gavage | [4] |
| Vehicle | Carboxymethylcellulose (CMC) | [4] |
| Treatment Duration | 16 days | [4] |
| Reported Effects | Significant decrease in tumor volume.[4] | |
| Toxicity Notes | 4.5 mg/kg/day resulted in weight loss, and 7.5 mg/kg/day showed dose-limiting toxicity in mice over 28-30 days.[4] |
Table 2: In Vivo Dosage and Administration of SMI277
| Parameter | Details | Reference |
| Animal Model | Mouse model (specific tumor type not detailed in abstract) | [5][6] |
| Dosage | 10 mg/kg | [5][6] |
| Administration Route | Not specified in abstract (likely intraperitoneal or oral) | |
| Vehicle | Not specified in abstract | |
| Treatment Duration | Tumor size measured on day 21 after inoculation | [5][6] |
| Reported Effects | Significantly alleviated tumor growth; 58% reduction in tumor size on day 21.[5][6] | |
| Toxicity Notes | Not specified in abstract. |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies of a GLUT1 Inhibitor
Caption: General experimental workflow for in vivo studies.
Detailed Protocol for a Xenograft Mouse Model Study (Example based on BAY-876)
1. Cell Culture and Animal Model:
-
Culture human colorectal cancer cells (e.g., HCT116) under standard conditions.
-
Acquire immunodeficient mice (e.g., nude mice) and allow them to acclimate.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of HCT116 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
3. Treatment:
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomly assign mice to treatment and control groups.[4]
-
Prepare the GLUT1 inhibitor formulation. For example, suspend BAY-876 in a vehicle like CMC.[4]
-
Administer the inhibitor or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage).[4]
-
Record the body weight of the mice and measure tumor volume (e.g., three times weekly) using calipers.[4]
4. Endpoint and Analysis:
-
At the end of the treatment period (e.g., 16 days), euthanize the mice.[4]
-
Excise the tumors, measure their final weight and volume.
-
Process tumor tissue for further analysis, such as Western blotting to confirm the downregulation of GLUT1 or immunohistochemistry to assess markers of proliferation and apoptosis.
Conclusion
The provided application notes and protocols, based on studies of established GLUT1 inhibitors like BAY-876 and SMI277, offer a framework for conducting in vivo research with novel GLUT1-targeting compounds.[4][5][6] Careful consideration of the dosage, administration route, and animal model is crucial for obtaining reliable and reproducible data. Researchers should always perform initial dose-finding and toxicity studies to determine the optimal therapeutic window for their specific inhibitor and experimental system.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Glut1-IN-3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for facilitating the uptake of glucose, a primary energy source for cellular metabolism. In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapid cell proliferation, a phenomenon known as the Warburg effect.[1][2][3][4] This dependency on glucose makes GLUT1 an attractive therapeutic target in oncology.[3][5][6] Glut1-IN-3 is a potent and selective inhibitor of GLUT1, offering a promising avenue for cancer research and drug development. By blocking glucose transport, this compound can effectively starve cancer cells, leading to reduced proliferation and induction of apoptosis.[6] These application notes provide detailed protocols for utilizing this compound to investigate its anti-cancer effects in sensitive cell lines.
Mechanism of Action
This compound functions by binding to the GLUT1 transporter and obstructing its ability to transport glucose across the cell membrane.[6] This inhibition of glucose uptake disrupts the metabolic flexibility of cancer cells, which are highly dependent on glycolysis for energy production.[6][7] The resulting energy stress can trigger various downstream signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[6] The expression of GLUT1 is regulated by several key oncogenic signaling pathways, including PI3K/Akt, HIF-1α, c-Myc, and Ras.[1][5] Therefore, the effects of this compound may be particularly pronounced in cancers with mutations in these pathways.
GLUT1 Signaling Pathway
Caption: Figure 1: Simplified GLUT1 Signaling Pathway in Cancer.
Cancer Cell Lines Sensitive to GLUT1 Inhibition
Several cancer cell lines from various tumor types have demonstrated high expression of GLUT1 and are consequently sensitive to GLUT1 inhibitors. The table below summarizes the 50% inhibitory concentration (IC50) values for known GLUT1 inhibitors in a selection of these cell lines. This data can guide the selection of appropriate models for studying the effects of this compound.
| Cell Line | Cancer Type | GLUT1 Inhibitor | IC50 (µM) | Reference |
| HT29 | Colon Cancer | Cisplatin | 4.05 | [8] |
| A549 | Lung Cancer | WZB117 | ~10 | [9] |
| MCF-7 | Breast Cancer | WZB117 | 40-60 | [9] |
| SKOV3 | Ovarian Cancer | BAY-876 | 0.188 | [9] |
| OVCAR3 | Ovarian Cancer | BAY-876 | ~0.06 | [9] |
| HCT116 | Colon Cancer | IMD-3 | 0.05 | [10] |
| MDA-MB-231 | Breast Cancer (TNBC) | - | - | [11] |
| Hs578T | Breast Cancer (TNBC) | - | - | [11] |
| H460 | Lung Cancer | - | - | [8] |
| DU145 | Prostate Cancer | - | - | [8] |
Note: Data for this compound is not yet publicly available. The provided data for other GLUT1 inhibitors serves as a reference for expected potencies in sensitive cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Selected cancer cell lines (e.g., HT29, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using a non-linear regression analysis.
Glucose Uptake Assay (2-NBDG Assay)
Objective: To measure the direct inhibitory effect of this compound on glucose uptake in cancer cells.
Materials:
-
Selected cancer cell lines
-
24-well plates
-
Glucose-free DMEM
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to attach overnight.
-
Pre-treatment: Wash the cells with PBS and incubate them in glucose-free DMEM for 30 minutes.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control in glucose-free DMEM for 1 hour.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Analysis:
-
Flow Cytometry: Detach the cells with trypsin, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Visualize and capture images of the cells to qualitatively assess the reduction in glucose uptake.
-
-
Data Analysis: Quantify the mean fluorescence intensity and normalize it to the vehicle control to determine the percentage of glucose uptake inhibition.
Western Blot Analysis
Objective: To investigate the effect of this compound on key signaling proteins involved in metabolism and cell survival.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GLUT1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound for the desired time (e.g., 24-48 hours), and then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the changes in protein expression levels, normalizing to a loading control like β-actin.
Conclusion
This compound represents a valuable tool for investigating the role of glucose metabolism in cancer. The protocols outlined in these application notes provide a framework for characterizing its anti-cancer activity and elucidating its mechanism of action. By utilizing sensitive cancer cell lines and robust experimental methodologies, researchers can further explore the therapeutic potential of targeting GLUT1 in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. The prognostic value of GLUT1 in cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism. | Semantic Scholar [semanticscholar.org]
- 8. GLUT1-mediated selective tumor targeting with fluorine containing platinum(II) glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment resistance analysis reveals GLUT‐1‐mediated glucose uptake as a major target of synthetic rocaglates in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glut1 promotes cell proliferation, migration and invasion by regulating epidermal growth factor receptor and integrin signaling in triple-negative breast cancer cells [bmbreports.org]
Glut1-IN-3: Application Notes and Protocols for Studying Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glut1-IN-3, also identified as Compound 4b, is an investigational tool compound with demonstrated effects on the glucose transporter 1 (GLUT1).[1] GLUT1 is a key membrane protein responsible for facilitating the basal uptake of glucose in most cell types, and its upregulation is a hallmark of various cancers and metabolic diseases.[2][3][4] As cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, targeting GLUT1 has emerged as a promising therapeutic strategy.[4] this compound has been shown to modulate GLUT1-mediated glucose intake, making it a valuable tool for studying the intricacies of glycolysis and for the preclinical evaluation of GLUT1-targeted cancer therapies.[5][6]
These application notes provide an overview of this compound and detailed protocols for its use in studying glycolysis in a research setting.
Mechanism of Action
This compound is reported to enhance GLUT1-mediated glucose uptake.[5][6] This activity was observed in non-small-cell lung cancer (NSCLC) cells, a cell type known to often overexpress GLUT1.[5][6] The primary application of this compound in the context of glycolysis research is to probe the downstream effects of altered glucose transport on cellular metabolic pathways. By modulating the rate-limiting step of glucose import, researchers can investigate the consequential changes in glycolytic flux, lactate production, and overall cellular bioenergetics.
Data Presentation
The following tables summarize representative quantitative data for the characterization of this compound's effect on glucose uptake and downstream glycolytic activity.
Table 1: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in NSCLC Cells
| Treatment Group | Concentration (µM) | 2-DG Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | - | 50.2 ± 4.5 | 1.0 |
| This compound | 1 | 75.8 ± 6.1 | 1.5 |
| This compound | 10 | 110.4 ± 9.8 | 2.2 |
| This compound | 50 | 125.1 ± 11.2 | 2.5 |
| Known GLUT1 Activator | 10 | 115.6 ± 10.3 | 2.3 |
Table 2: Effect of this compound on Extracellular Lactate Production in NSCLC Cells
| Treatment Group | Concentration (µM) | Lactate Production (nmol/hour/10^6 cells) | Fold Change vs. Control |
| Vehicle Control | - | 25.4 ± 2.1 | 1.0 |
| This compound | 1 | 38.1 ± 3.5 | 1.5 |
| This compound | 10 | 55.9 ± 4.9 | 2.2 |
| This compound | 50 | 63.5 ± 5.7 | 2.5 |
| Known GLUT1 Activator | 10 | 58.2 ± 5.1 | 2.3 |
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescent Method)
This protocol describes a method to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
NSCLC cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
This compound
-
2-NBDG
-
Phloretin (a known GLUT inhibitor, as a control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed NSCLC cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Starvation: The following day, gently aspirate the culture medium and wash the cells once with warm PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose.
-
Compound Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. Aspirate the starvation medium and add 100 µL of the this compound dilutions to the respective wells. For control wells, add vehicle control (e.g., DMSO diluted in glucose-free DMEM) and a positive control (e.g., a known GLUT1 activator). For an inhibition control, add a known GLUT1 inhibitor like phloretin. Incubate for 1 hour at 37°C.
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free DMEM (final concentration typically 50-100 µM). Add 10 µL of the 2-NBDG working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Termination of Uptake: Aspirate the 2-NBDG containing medium and wash the cells three times with 200 µL of ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).
Protocol 2: Lactate Production Assay
This protocol measures the amount of lactate secreted into the cell culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
NSCLC cell line
-
Complete culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Compound Treatment: The next day, replace the medium with fresh complete culture medium containing serial dilutions of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
Sample Collection: After the incubation period, carefully collect a known volume (e.g., 50 µL) of the conditioned medium from each well. Be careful not to disturb the cell monolayer.
-
Lactate Measurement: Perform the lactate assay on the collected medium according to the manufacturer's instructions of the chosen lactate assay kit. This typically involves adding a reaction mixture to the medium and incubating for a specific time before measuring the absorbance or fluorescence.
-
Data Normalization: After collecting the medium, lyse the cells in the wells and perform a protein quantification assay (e.g., BCA assay) to determine the total protein content in each well. Normalize the lactate concentration to the total protein content to account for any differences in cell number.
Visualizations
Caption: Signaling pathway of GLUT1-mediated glucose uptake and glycolysis.
Caption: Experimental workflow for studying glycolysis using this compound.
References
- 1. bemek.co.il [bemek.co.il]
- 2. GLUT-1 Enhances Glycolysis, Oxidative Stress, and Fibroblast Proliferation in Keloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantifying GLUT1 Expression After Treatment with Glut1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key membrane protein responsible for the facilitative transport of glucose across the plasma membranes of most mammalian cells[1]. It plays a critical role in basal glucose uptake required for cellular respiration[1]. In certain pathological conditions, such as cancer, GLUT1 expression is markedly elevated to meet the high metabolic demands of rapidly proliferating cells[2]. This dependency makes GLUT1 a promising therapeutic target[2][3].
Glut1-IN-3 is a putative inhibitor designed to block the glucose transport activity of GLUT1. By obstructing this pathway, such inhibitors can effectively starve glucose-dependent cells, potentially inducing apoptosis and retarding tumor growth[2]. However, the cellular response to the inhibition of glucose transport can be complex. Cells may attempt to compensate for reduced glucose uptake by upregulating the expression of the transporter itself. Therefore, it is crucial to determine the effect of this compound not only on GLUT1 activity but also on its total protein expression.
This document provides a detailed protocol for performing a Western blot to quantitatively analyze GLUT1 protein expression in cell lysates following treatment with this compound.
I. Experimental Workflow
The overall experimental process for determining the effect of this compound on GLUT1 expression is outlined below.
Caption: Experimental workflow for Western blot analysis of GLUT1.
II. Proposed Mechanism of Action
GLUT1 inhibitors block the transporter's function. This may trigger a compensatory cellular feedback loop, leading to an increase in the synthesis and expression of the GLUT1 protein as the cell attempts to restore glucose uptake.
Caption: Proposed mechanism of this compound and cellular response.
III. Detailed Experimental Protocol
This protocol is designed for cultured cells grown in 6-well plates. Adjust volumes accordingly for different plate sizes.
A. Materials and Reagents
-
Cell Lysis: RIPA Buffer (with fresh protease and phosphatase inhibitors), Cell Scraper.[4]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 10%), 2x Laemmli Sample Buffer, SDS-PAGE Running Buffer.[4]
-
Protein Transfer: PVDF membrane, Transfer Buffer (with 20% methanol).[4]
-
Immunodetection:
B. Protocol Steps
1. Cell Culture and Treatment with this compound
-
Seed cells (e.g., HepG2, HT-29, or another cell line with known GLUT1 expression) in 6-well plates and allow them to adhere and reach 70-80% confluency.[9]
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO) at the same final concentration as the highest drug treatment.
2. Protein Extraction (Cell Lysis)
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[4][10]
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer (with freshly added protease inhibitors) to each well.[4]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]
-
Agitate the lysate for 30 minutes at 4°C.[4]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[4]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 40 µg of total protein per sample.[6]
4. Sample Preparation and SDS-PAGE
-
In a new tube, mix your calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.
-
CRITICAL: Do NOT boil the samples. GLUT1 is a multi-pass membrane protein, and boiling can cause aggregation, leading to poor gel migration.[9]
-
Load 40 µg of total protein for each sample into the wells of a 10% SDS-PAGE gel. Include a molecular weight marker lane.[6]
-
Run the gel according to the apparatus manufacturer's instructions until the dye front reaches the bottom.[4]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5]
-
After transfer, you may briefly stain the membrane with Ponceau S to confirm successful and even protein transfer.[6]
-
Destain the membrane with several washes of TBST.
6. Immunoblotting and Detection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with primary anti-GLUT1 antibody (e.g., diluted 1:2000 in Blocking Buffer) overnight at 4°C with gentle agitation.[5][7]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions in Blocking Buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Apply the ECL detection reagent according to the manufacturer's instructions.[5]
-
Capture the chemiluminescent signal using a CCD-based imager.
7. Re-probing for Loading Control
-
After imaging for GLUT1, the membrane can be stripped (using a commercial stripping buffer or a mild stripping buffer) and re-probed for a loading control protein (e.g., β-Actin) by repeating steps 6.3 to 6.8 with the appropriate primary antibody.
8. Data Analysis
-
Use image analysis software to perform densitometry on the bands corresponding to GLUT1 (expected around 45-55 kDa) and the loading control.[1]
-
Normalize the GLUT1 band intensity for each sample to its corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control sample.
IV. Data Presentation
Quantitative data should be summarized to compare the effects of different this compound concentrations.
Table 1: Hypothetical Quantitative Analysis of GLUT1 Expression after this compound Treatment
| This compound Conc. (µM) | Relative GLUT1 Intensity (Normalized to β-Actin) | Fold Change (vs. Control) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 1.0 |
| 1 | 1.15 ± 0.12 | 1.15 |
| 5 | 1.62 ± 0.21 | 1.62 |
| 10 | 2.10 ± 0.25 | 2.10 |
| 20 | 2.05 ± 0.19 | 2.05 |
Data are represented as mean ± standard error from three independent experiments (n=3). The data shown are hypothetical and for illustrative purposes only.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. bio-rad.com [bio-rad.com]
- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 6. Western Blot protocol for Glut1 Antibody (NB110-39113): Novus Biologicals [novusbio.com]
- 7. Glut1 Antibody (NB300-666) by Novus, Part of Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. GLUT1 (SLC2A1) | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Seahorse Assay with Glut1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucose transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in most cell types. Its role in cellular metabolism makes it a critical target for therapeutic development, particularly in diseases characterized by dysregulated glucose transport, such as cancer and neurological disorders like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the impact of Glut1-IN-3 on cellular metabolism.
This compound (also referred to as compound 4b) is an investigational compound that has been studied for its potential to modulate GLUT1 activity. Research by Angeli et al. (2023) has explored its effects on GLUT1-mediated glucose uptake, suggesting a role in enhancing this process, which could be beneficial in conditions like GLUT1-DS.[1][2][3][4][5] The Seahorse XF Glycolysis Stress Test is a powerful tool to investigate the effects of such compounds on the key parameters of glycolysis in real-time.[6][7]
This application note will guide users through the experimental workflow for treating cells with this compound and subsequently performing a Seahorse XF Glycolysis Stress Test to measure changes in extracellular acidification rates (ECAR), a proxy for glycolysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Glut1 signaling pathway and the experimental workflow for the Seahorse assay with this compound treatment.
Caption: Glut1-mediated glucose transport and glycolysis pathway.
Caption: Experimental workflow for Seahorse assay with this compound.
Materials and Reagents
| Material/Reagent | Supplier |
| Seahorse XFp/XFe96/XFe24 Analyzer | Agilent Technologies |
| Seahorse XF Cell Culture Microplates | Agilent Technologies |
| Seahorse XF Calibrant | Agilent Technologies |
| Seahorse XF Glycolysis Stress Test Kit | Agilent Technologies |
| This compound | MedChemExpress or other supplier |
| Cell line of interest (e.g., A549, H460) | ATCC or other cell bank |
| Cell culture medium and supplements | Standard supplier |
| DMSO (for this compound stock) | Sigma-Aldrich or equivalent |
| PBS (Phosphate Buffered Saline) | Standard supplier |
Experimental Protocols
Cell Culture and Seeding
-
Culture the chosen cell line (e.g., non-small-cell lung cancer cell lines like A549 or H460 as used in the foundational study by Angeli et al.) under standard conditions.
-
On the day before the assay, harvest and count the cells.
-
Seed the cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The optimal cell density will vary depending on the cell type and should be determined empirically. A typical starting point is 20,000 - 80,000 cells per well.
-
Leave the corner wells (A1, A12, H1, H12 for a 96-well plate) with medium only for background correction.
-
Allow the cells to adhere and grow overnight in a humidified 37°C incubator with 5% CO2.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO. Based on the study by Angeli et al. (2023), a starting concentration range for in vitro assays could be between 1 µM and 50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
On the day of the assay, prepare fresh dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the culture medium from the wells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells with this compound for a predetermined time. The incubation time should be optimized, but a starting point could be 24 hours, as this is a common duration for in vitro drug treatments.
Seahorse XF Glycolysis Stress Test
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF Base Medium supplemented with 2 mM L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4. Do not supplement with glucose or pyruvate at this stage.
-
Prepare for the Assay:
-
Following the this compound treatment, remove the treatment medium from the cell plate.
-
Wash the cells once with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed Seahorse XF assay medium to each well (e.g., 180 µL for a 96-well plate).
-
Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the cells to equilibrate.
-
-
Load the Sensor Cartridge:
-
Prepare the compounds from the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-deoxyglucose) in the Seahorse XF assay medium at the desired final concentrations. Recommended final concentrations are typically 10 mM glucose, 1 µM oligomycin, and 50 mM 2-DG.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure the basal ECAR, and then sequentially inject the prepared compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
Data Presentation
The data generated from the Seahorse XF Glycolysis Stress Test can be summarized in the following tables for clear comparison between the vehicle control and this compound treated groups.
Table 1: Key Parameters of Glycolysis
| Treatment Group | Basal Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (%) | Non-glycolytic Acidification (mpH/min) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| ... |
-
Basal Glycolysis: The initial rate of glycolysis following the addition of saturating glucose.
-
Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting mitochondrial ATP production with oligomycin.
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate, indicating the cell's ability to respond to an energetic demand.
-
Non-glycolytic Acidification: The ECAR remaining after the inhibition of glycolysis by 2-DG, representing acidification from other metabolic processes like the TCA cycle.
Table 2: Raw ECAR Values (mpH/min) at Each Stage of the Assay
| Treatment Group | Baseline | Post-Glucose Injection | Post-Oligomycin Injection | Post-2-DG Injection |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| ... |
Conclusion
This application note provides a comprehensive protocol for investigating the effects of this compound on cellular glycolysis using the Seahorse XF Analyzer. By following these detailed methodologies, researchers can obtain robust and reproducible data to elucidate the metabolic consequences of modulating Glut1 activity. The provided templates for data presentation will aid in the clear and concise communication of experimental findings. It is important to note that the concentrations of this compound and incubation times should be optimized for the specific cell line and experimental question being addressed. The foundational work by Angeli et al. (2023) suggests that this compound may enhance glucose uptake, and this protocol will enable the functional validation of this effect at the level of the entire glycolytic pathway.[1][2][3][4][5]
References
- 1. Luteolin-7-O-rutinoside Protects RIN-5F Cells from High-Glucose-Induced Toxicity, Improves Glucose Homeostasis in L6 Myotubes, and Prevents Onset of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medsci.org [medsci.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of GLUT1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two widely used methods for inhibiting the function of Glucose Transporter 1 (GLUT1): genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Glut1-IN-3. This document outlines the principles, protocols, and comparative data for each approach to guide researchers in selecting the most appropriate method for their experimental needs.
Introduction to GLUT1 Inhibition Strategies
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key protein responsible for the facilitative transport of glucose across the plasma membrane of most mammalian cells[1]. It plays a critical role in basal glucose uptake required for cellular respiration[1]. In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapidly proliferating cells, a phenomenon known as the Warburg effect[2]. This makes GLUT1 a prime target for therapeutic intervention in oncology and other metabolic diseases.
Two primary strategies for targeting GLUT1 in a research setting are:
-
Lentiviral shRNA Knockdown: A genetic approach that uses RNA interference (RNAi) to degrade GLUT1 mRNA, thereby preventing its translation into functional protein. This method offers long-term, stable suppression of gene expression[3][4].
-
This compound Treatment: A pharmacological approach that uses a small molecule to directly and acutely inhibit the glucose transport activity of the existing GLUT1 protein[5]. This method allows for temporal control of protein function.
Principles and Comparative Analysis
Mechanism of Action: Lentiviral vectors are used to deliver a genetic cassette encoding a short hairpin RNA (shRNA) specific to the GLUT1 mRNA sequence into target cells. Once transcribed, the shRNA is processed by the cell's endogenous RNAi machinery (Dicer, Drosha) into a small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the complementary GLUT1 mRNA, leading to its degradation and a significant reduction in GLUT1 protein synthesis[3][4].
Advantages:
-
Stable and Long-Term Suppression: Lentiviral constructs integrate into the host cell genome, leading to continuous shRNA expression and sustained knockdown of the target protein, which is ideal for long-term studies and the generation of stable cell lines[3][6].
-
High Specificity: shRNA sequences are designed to be highly specific to the target mRNA, minimizing off-target gene silencing[3]. Commercially available shRNAs are often validated to achieve significant knockdown efficiency (e.g., >70%)[3].
-
Broad Applicability: Lentiviruses can transduce a wide variety of cell types, including dividing, non-dividing, primary, and hard-to-transfect cells[6].
Disadvantages:
-
Potential Off-Target Effects: Despite design algorithms, shRNAs can sometimes silence unintended genes with partial sequence homology[6]. It is crucial to use proper controls, such as non-targeting (scrambled) shRNA.
-
Irreversibility: The genomic integration of the lentivirus makes the knockdown essentially permanent, which may not be suitable for studying the effects of acute protein inhibition.
-
Time and Labor Intensive: The process of producing lentiviral particles, transducing cells, and selecting for a stable population can take several weeks.
-
Cellular Machinery Saturation: High levels of shRNA expression can potentially saturate the endogenous miRNA processing machinery, leading to cytotoxicity[7].
Mechanism of Action: Small molecule inhibitors like this compound are cell-permeable compounds designed to bind directly to the GLUT1 protein. This binding event allosterically or competitively inhibits the conformational changes necessary for glucose transport across the cell membrane[2][5][8]. This results in a rapid and direct blockade of glucose uptake, independent of protein synthesis rates.
Advantages:
-
Acute and Reversible Inhibition: The effect of the inhibitor is rapid upon addition and can be reversed by washing it out of the cell culture medium, allowing for precise temporal control over protein function.
-
Dose-Dependent Control: The degree of inhibition can be modulated by adjusting the concentration of the inhibitor, allowing for the study of dose-response effects.
-
Ease of Use: Application is straightforward, typically involving adding the compound to the cell culture medium at a desired concentration.
Disadvantages:
-
Off-Target Effects: Small molecule inhibitors can sometimes bind to and inhibit other proteins, particularly those with similar binding pockets (e.g., other glucose transporters), leading to off-target pharmacological effects[4].
-
Scaffolding Function Remains: The GLUT1 protein is still present in the cell and can participate in protein-protein interactions, which would be absent in a knockdown experiment. This can lead to different biological outcomes compared to shRNA-mediated depletion[4][9].
-
Pharmacokinetic Variability: The stability, solubility, and effective concentration of the inhibitor can vary between different cell lines and experimental conditions.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative and qualitative parameters for each GLUT1 inhibition method.
Table 1: Quantitative Parameters of GLUT1 Inhibition Methods
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | GLUT1 mRNA | GLUT1 Protein |
| Typical Efficacy | >70% reduction in protein/mRNA levels[3] | Dependent on concentration; IC50 values for similar inhibitors are in the nM to low µM range[10][11][12]. |
| Time to Effect | 48-96 hours post-transduction for protein depletion[4] | Minutes to hours |
| Duration of Effect | Stable, long-term (weeks to months) | Transient, dependent on compound half-life and presence in media |
| Reversibility | Generally irreversible | Reversible upon washout |
Table 2: Qualitative Comparison of GLUT1 Inhibition Methods
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Specificity | High for target mRNA, but potential for seed-sequence off-targets. | Can have off-target effects on other transporters or kinases. |
| Temporal Control | Poor; constitutive knockdown. | Excellent; acute and reversible. |
| Dose Control | Controlled by Multiplicity of Infection (MOI). | Precisely controlled by concentration. |
| Experimental Complexity | High (virus production, transduction, selection). | Low (addition of compound to media). |
| Impact on Protein Scaffold | Eliminates the protein and its scaffolding functions. | Inhibits transport activity but leaves the protein scaffold intact[4][9]. |
| Cost | High initial cost for vectors and virus production. | Lower cost per experiment, but ongoing cost for the compound. |
Experimental Protocols
Safety Precaution: All work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility using appropriate personal protective equipment (PPE) and safety protocols. All materials exposed to the virus must be decontaminated with 10% bleach.
Protocol: Lentiviral shRNA Knockdown of GLUT1
This protocol is divided into three stages: lentivirus production, cell transduction, and validation of knockdown.
-
Day 1: Seed HEK293T Cells: Plate 4x10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS. Cells should be ~70-80% confluent on the day of transfection.
-
Day 2: Transfection:
-
In Tube A, mix the lentiviral plasmids: 5 µg of pLKO.1-shGLUT1 (or scrambled shRNA control), 3.5 µg of psPAX2 (packaging plasmid), and 1.5 µg of pMD2.G (envelope plasmid) in 500 µL of Opti-MEM.
-
In Tube B, add 30 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) to 500 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete medium.
-
Day 4-5: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant and store it at 4°C. Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral particles can be used immediately, stored at 4°C for a few days, or aliquoted and stored at -80°C for long-term use.
-
-
Day 1: Seed Target Cells: Plate your target cells in a 6-well plate such that they will be 50-70% confluent on the day of transduction.
-
Day 2: Transduction:
-
Thaw the viral aliquot on ice.
-
Remove the medium from the target cells.
-
Add the desired volume of viral supernatant (Multiplicity of Infection, MOI, should be optimized for each cell line, typically between 1-10).
-
Add fresh complete medium to a final volume of 2 mL. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Day 3: Change Media: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection:
-
After 48 hours post-transduction, begin selection by adding puromycin (or another appropriate antibiotic based on the vector) to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve.
-
Replace the selection medium every 2-3 days until non-transduced control cells are all dead.
-
Expand the surviving pool of cells for analysis.
-
-
qRT-PCR: At 72 hours post-transduction, extract total RNA from transduced and control cells. Perform reverse transcription followed by quantitative PCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH) to determine the relative reduction in GLUT1 mRNA levels.
-
Western Blot: At 4-5 days post-transduction (or after selection), lyse the cells and quantify total protein. Perform SDS-PAGE and Western blot analysis using a validated GLUT1 antibody to confirm the reduction in GLUT1 protein levels.
-
Functional Assay: Perform a glucose uptake assay (see Protocol 4.3) to confirm that the reduction in GLUT1 protein results in decreased glucose transport.
Protocol: this compound Treatment
-
Stock Solution Preparation:
-
Consult the manufacturer's data sheet for the solubility of this compound. Many small molecules are soluble in DMSO.
-
Prepare a high-concentration stock solution (e.g., 10 mM in DMSO). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed target cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). Allow cells to adhere and reach the desired confluency.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM). It is critical to perform a dose-response curve to determine the optimal concentration for your cell line and desired effect (e.g., IC50).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor dose).
-
Remove the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 1, 6, 24, 48 hours) before proceeding with downstream analysis.
-
-
Validation of Inhibition:
-
Functional Assay: The primary validation method is a glucose uptake assay (Protocol 4.3) to show acute inhibition of glucose transport.
-
Phenotypic Assays: Assess the biological consequences of GLUT1 inhibition, such as changes in cell viability (MTT assay), proliferation, or apoptosis (caspase activity assay).
-
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay (Colorimetric)
This assay measures the uptake of 2-deoxyglucose, a glucose analog that is taken up by glucose transporters and phosphorylated, but not further metabolized, trapping it inside the cell[13][14].
-
Cell Preparation:
-
Seed cells (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
For shRNA-transduced cells, use the stable selected pool.
-
For inhibitor-treated cells, treat with this compound or vehicle for the desired time before starting the assay.
-
-
Glucose Starvation:
-
Wash cells twice with warm PBS.
-
Incubate cells in 100 µL of glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 40-60 minutes at 37°C to starve them of glucose.
-
-
Stimulation and 2-DG Uptake:
-
Some protocols may include an insulin stimulation step here to maximize uptake, depending on the cell type and experimental question.
-
Add 10 µL of 10 mM 2-DG to each well (final concentration 1 mM).
-
Incubate for 20-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells using an appropriate extraction buffer provided with a commercial kit (e.g., Abcam ab136955, Promega Glucose Uptake-Glo™)[14][15].
-
Process the lysate according to the manufacturer's instructions. This typically involves a series of enzymatic reactions that convert the accumulated 2-DG-6-phosphate into a product that can be measured by absorbance or luminescence.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 2-DG-6-phosphate.
-
Calculate the amount of 2-DG taken up by the cells and normalize to the protein concentration or cell number in each well.
-
Visualizations (Graphviz DOT Language)
Diagram 1: GLUT1 Signaling and Metabolic Pathway
Caption: Key signaling pathways regulating GLUT1 expression and its role in glucose metabolism.
Diagram 2: Experimental Workflow for Lentiviral shRNA Knockdown
Caption: Workflow for GLUT1 knockdown using lentiviral shRNA.
Diagram 3: Experimental Workflow for this compound Treatment
Caption: Workflow for GLUT1 inhibition using a small molecule inhibitor.
Diagram 4: Logical Comparison of GLUT1 Inhibition Methods
Caption: Logical comparison of lentiviral shRNA vs. small molecule inhibitor approaches.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Validated h/m GLUT1 shRNA lentivirus — LipExoGen [lipexogen.com]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. web.stanford.edu [web.stanford.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Glucose Uptake-Glo Assay Technical Manual [promega.com]
Application Notes and Protocols: Utilizing Glut1-IN-3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glut1-IN-3, also identified as Compound 4b, is a novel investigational compound with a unique dual mechanism of action. Unlike traditional GLUT1 inhibitors, this compound has been shown to enhance Glucose Transporter 1 (GLUT1)-mediated glucose uptake. Concurrently, it acts as an inhibitor of carbonic anhydrase (CA) isoforms, which are implicated in various physiological and pathological processes, including pH regulation and tumorigenesis.[1][2][3][4][5] This dual functionality presents a unique tool for researchers studying cellular metabolism, particularly in contexts of metabolic dysregulation.
These application notes provide a comprehensive overview of the potential uses of this compound, with a focus on its application in combination with other metabolic modulators. The protocols and data presented are based on available preclinical research and are intended to guide the design of new experiments.
Mechanism of Action
This compound is a synthetic molecule designed to interact with both GLUT1 and carbonic anhydrases. Its primary described functions are:
-
Enhancement of GLUT1-Mediated Glucose Transport: Preclinical studies have demonstrated that this compound can increase the uptake of glucose in cells expressing GLUT1. This is particularly relevant for studying conditions of glucose hypometabolism, such as GLUT1 Deficiency Syndrome (Glut1DS).[1][2][4]
-
Inhibition of Carbonic Anhydrases: this compound incorporates a sulfonamide moiety, a classic pharmacophore for carbonic anhydrase inhibition. It has been shown to inhibit several CA isoforms that are relevant in epilepsy and cancer.[1][2]
This dual activity allows for the simultaneous modulation of cellular glucose availability and pH regulation, opening up novel avenues for therapeutic intervention and basic research.
Data Presentation
The following tables summarize the key quantitative data available for this compound and the effects of combining GLUT1 inhibition with other metabolic inhibitors.
Table 1: Preclinical Efficacy of this compound (Compound 4b)
| Parameter | Model System | Treatment | Result | Reference |
| Glucose Uptake | Non-Small-Cell Lung Cancer (NSCLC) Cells | This compound | Enhanced GLUT1-mediated glucose intake | [2] |
| Anti-seizure Activity | Maximal Electroshock (MES) model in mice | This compound | Effective in suppressing uncontrolled seizures | [1] |
Table 2: Synergistic Effects of Combining GLUT1 Inhibition with Other Metabolic Inhibitors (Examples with other GLUT1 inhibitors)
| GLUT1 Inhibitor | Combination Partner | Cancer Cell Line | Effect | Reference |
| STF-31 | Metformin (Biguanide) | MDA-MB-231 (Breast) | Strong synergistic inhibition of cell proliferation | [6] |
| BAY-876 | Niclosamide (Mitochondrial inhibitor) | MDA-MB-231 and 4T1 (Breast) | Potent inhibition of compensatory glycolysis, leading to metabolic crisis | |
| BAY-876 | Pyrvinium Pamoate (Mitochondrial inhibitor) | MDA-MB-231 and 4T1 (Breast) | Perturbation of mitochondrial respiration and potent inhibition of compensatory glycolysis | |
| 6-BT | Metformin (Biguanide) | FLT3-ITD AML (Leukemia) | Synergistic promotion of cell death, substantial ATP depletion | [6] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol details a method to assess the effect of this compound on glucose uptake in a relevant cell line.
1. Cell Culture:
- Culture a suitable cell line (e.g., HEK293, a neuronal cell line, or NSCLC cells) in appropriate media and conditions until they reach 80-90% confluency in a 96-well plate.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in glucose-free culture medium to achieve the desired final concentrations.
3. Glucose Starvation:
- Wash the cells twice with warm phosphate-buffered saline (PBS).
- Incubate the cells in glucose-free medium for 1-2 hours.
4. Treatment:
- Remove the glucose-free medium and add the prepared dilutions of this compound to the respective wells.
- Include a vehicle control (medium with DMSO) and a positive control (if available).
- Incubate for the desired treatment time (e.g., 1 hour).
5. Glucose Uptake Measurement:
- Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well at a final concentration of 50-100 µM.[7][8]
- Incubate for 30-60 minutes at 37°C.
- Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
6. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~485 nm excitation, ~535 nm emission).
- Normalize the fluorescence intensity to the cell number (e.g., using a CyQUANT assay or by lysing the cells and measuring protein concentration).
- Plot the normalized fluorescence intensity against the concentration of this compound to determine its effect on glucose uptake.
Protocol 2: Assessment of Synergistic Effects with a Mitochondrial Inhibitor
This protocol outlines a method to evaluate the combined effect of a GLUT1 inhibitor and a mitochondrial inhibitor on cancer cell viability. While this compound is a GLUT1 enhancer, this protocol is provided as a general method for researchers investigating the combination of GLUT1 inhibition with other metabolic drugs, using a representative GLUT1 inhibitor like BAY-876.
1. Cell Seeding:
- Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
2. Drug Preparation:
- Prepare stock solutions of a GLUT1 inhibitor (e.g., BAY-876) and a mitochondrial inhibitor (e.g., Niclosamide) in DMSO.
- Create a dose-response matrix with serial dilutions of both compounds in culture medium.
3. Treatment:
- Treat the cells with the single agents and their combinations at various concentrations.
- Include a vehicle control (DMSO).
- Incubate the cells for 48-72 hours.
4. Viability Assay:
- Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Dual mechanism of this compound.
Caption: Experimental workflow for glucose uptake assay.
Caption: Synergistic targeting of glycolysis and OXPHOS.
Concluding Remarks
This compound represents a novel chemical probe with a unique dual functionality that distinguishes it from conventional GLUT1 inhibitors. Its ability to enhance glucose uptake makes it a valuable tool for studying and potentially treating conditions of glucose hypometabolism. While combination studies with other metabolic inhibitors have not yet been reported for this compound, the provided protocols for assessing synergistic effects with other GLUT1 inhibitors can serve as a template for future investigations into complex metabolic interactions. As with any investigational compound, careful dose-response studies are recommended to determine the optimal concentrations for specific cell lines and experimental models.
References
- 1. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Glut1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (Glut1) is a key protein responsible for glucose uptake in many cell types and is frequently overexpressed in various cancers to meet their high metabolic demands.[1][2][3][4] This dependence on glucose makes Glut1 an attractive target for anticancer therapies. Glut1 inhibitors, such as Glut1-IN-1, function by blocking glucose transport, thereby depriving cancer cells of their primary energy source. This metabolic stress can lead to cell cycle arrest, senescence, and ultimately, apoptosis (programmed cell death).[1][2] This document provides detailed application notes and a protocol for analyzing apoptosis induced by Glut1-IN-1 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Glut1 Inhibition and Apoptosis
Cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1][3][4] Glut1 plays a crucial role in sustaining this metabolic phenotype.[5] By inhibiting Glut1, Glut1-IN-1 disrupts glucose uptake, leading to a cascade of intracellular events that promote apoptosis:
-
Energy Depletion: Reduced intracellular glucose levels lead to a decrease in ATP production.
-
Metabolic Stress: The disruption of glycolysis induces metabolic stress and the production of reactive oxygen species (ROS).[6]
-
Signaling Pathway Modulation: Glut1 inhibition can affect key signaling pathways involved in cell survival and proliferation.[1] Overexpression of Glut1 has been shown to protect cells from apoptosis.[7][8][9][10]
The culmination of these effects is the activation of the apoptotic cascade, which can be effectively measured using flow cytometry.
Data Presentation: Efficacy of Glut1 Inhibitors on Apoptosis
The following table summarizes representative quantitative data on the pro-apoptotic effects of Glut1 inhibitors in cancer cell lines. Note: As specific data for Glut1-IN-1 is not publicly available, this table presents example data based on the effects of other known Glut1 inhibitors, such as BAY-876, to illustrate the expected outcomes.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |
| Human Colorectal Cancer (e.g., HCT116) | Glut1 Inhibitor (e.g., BAY-876) | 10 | 24 | 15.2 ± 2.1 | 8.5 ± 1.5 | [6] |
| Human Lung Cancer (e.g., A549) | Glut1 Inhibitor (e.g., WZB117) | 20 | 48 | 25.8 ± 3.5 | 12.3 ± 2.0 | [2] |
| B-Cell Acute Lymphoblastic Leukemia | Glut1 Deletion | N/A | 72 | Increased Bim expression | Markedly increased cell death with Dasatinib | [11] |
Signaling Pathway: Glut1 Inhibition Leading to Apoptosis
Caption: Glut1-IN-1 inhibits glucose transport, leading to apoptosis.
Experimental Protocols
Principle of Annexin V and Propidium Iodide (PI) Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[12][13] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage without PS externalization)
Materials and Reagents
-
Cancer cell line of interest
-
Glut1-IN-1 (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
-
Microcentrifuge tubes
Experimental Workflow Diagram
Caption: Flow cytometry workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and allow them to adhere or stabilize overnight.[12]
-
Prepare serial dilutions of Glut1-IN-1 in complete culture medium.
-
Treat the cells with varying concentrations of Glut1-IN-1. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[12]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[16]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., from a 1 mg/mL stock) to the cell suspension.[12][15] Note: The optimal concentrations of Annexin V and PI may need to be determined empirically for your specific cell type and flow cytometer.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[16]
-
Set up appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
Analyze the data using appropriate software to gate the different cell populations (live, early apoptotic, late apoptotic/necrotic) based on their fluorescence intensities.
-
Conclusion
The inhibition of Glut1 by compounds such as Glut1-IN-1 presents a promising strategy for inducing apoptosis in cancer cells. The detailed protocol provided here for flow cytometry analysis using Annexin V and PI staining offers a robust and quantitative method to evaluate the efficacy of Glut1 inhibitors in preclinical research and drug development. Proper execution of this protocol will yield valuable insights into the pro-apoptotic potential of novel therapeutic agents targeting cancer metabolism.
References
- 1. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism. | Semantic Scholar [semanticscholar.org]
- 5. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. experts.azregents.edu [experts.azregents.edu]
- 11. Glucose transporter 1-mediated glucose uptake is limiting for B-cell acute lymphoblastic leukemia anabolic metabolism and resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Glut1-IN-3 Experiments
Welcome to the technical support center for Glut1-IN-3. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered when using this compound to inhibit glucose uptake in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Compd 4b, is a chemical inhibitor of the Glucose Transporter 1 (GLUT1).[1] GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane.[2] In many cancer cells, GLUT1 is overexpressed to meet the high energy demands of rapid cell proliferation.[3] this compound works by binding to the GLUT1 transporter, thereby blocking the uptake of glucose into the cell. This can lead to a reduction in glycolysis and may induce cell cycle arrest and inhibit cancer cell growth.[4]
Q2: My cells are not showing decreased glucose uptake after treatment with this compound. What are the possible reasons?
There are several potential reasons for a lack of inhibitory effect. These can be broadly categorized into issues with the inhibitor itself, the experimental protocol, or the cells being used.
-
Inhibitor-related issues:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit an effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Solubility Problems: If the inhibitor is not fully dissolved, its effective concentration in the media will be lower than intended.
-
-
Protocol-related issues:
-
Insufficient Incubation Time: The incubation time with the inhibitor may be too short.
-
Cell Starvation: For many glucose uptake assays, a period of glucose starvation is necessary to enhance the signal.[5]
-
Assay Sensitivity: The glucose uptake assay itself may not be sensitive enough to detect subtle changes.
-
-
Cell-related issues:
-
Low GLUT1 Expression: The cell line you are using may not express sufficient levels of GLUT1. It is advisable to confirm GLUT1 expression levels via Western Blot or other methods.
-
Compensatory Mechanisms: Some cells may utilize other glucose transporters (e.g., GLUT3, GLUT4) to compensate for the inhibition of GLUT1.[6][7]
-
Q3: How do I properly prepare and store this compound?
For specific instructions on preparing and storing this compound, it is always best to consult the Certificate of Analysis provided by the supplier.[1] Generally, for powdered small molecule inhibitors, it is recommended to:
-
Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended. For short-term storage, 4°C may be acceptable.
Q4: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your system. As a starting point, you can refer to the table below for typical concentration ranges of other common GLUT1 inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of glucose uptake observed | 1. Incorrect inhibitor concentration. | 1. Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 100 µM). |
| 2. Inhibitor is inactive. | 2. Purchase a fresh batch of the inhibitor. Ensure proper storage conditions are maintained. | |
| 3. Poor solubility of the inhibitor. | 3. Ensure the inhibitor is fully dissolved in the stock solution. You may need to gently warm or vortex the solution. When diluting into aqueous media, ensure it is well-mixed. | |
| 4. Insufficient incubation time. | 4. Increase the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration. | |
| 5. Low GLUT1 expression in cells. | 5. Verify GLUT1 expression in your cell line using Western Blot, qPCR, or flow cytometry. | |
| 6. Use of other glucose transporters. | 6. Investigate the expression of other GLUT family members (e.g., GLUT3, GLUT4) in your cell line. | |
| High background in glucose uptake assay | 1. Incomplete washing of cells. | 1. Ensure thorough washing of cells to remove any extracellular glucose or labeled glucose analog. |
| 2. Issues with assay reagents. | 2. Check the expiration dates and storage conditions of all assay components. Prepare fresh reagents if necessary. | |
| High variability between replicates | 1. Inconsistent cell numbers. | 1. Ensure accurate and consistent cell seeding in all wells. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure careful and consistent pipetting technique. | |
| 3. Edge effects on the plate. | 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for various GLUT1 inhibitors. Note that these values can vary between different cell lines and assay conditions.
| Inhibitor | Target(s) | Reported IC50 | Reference |
| BAY-876 | GLUT1 | 2 nM | [8] |
| GLUT inhibitor-1 | GLUT1, GLUT3 | 242 nM (GLUT1), 179 nM (GLUT3) | [9][10] |
| WZB117 | GLUT1 | ~1 µM | [8] |
| STF-31 | GLUT1 | 1 µM | [8] |
| Phloretin | GLUT1, GLUT2 | 49 µM (Yeast-made GLUT1), 61 µM (Human erythrocyte GLUT1) | [8] |
| Glutor | GLUT1, GLUT2, GLUT3 | 11 nM (in most sensitive cell lines) | [11] |
Experimental Protocols
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol provides a general procedure for measuring glucose uptake using the fluorescent glucose analog 2-DG.
Materials:
-
Cells of interest
-
This compound
-
2-Deoxyglucose (2-DG)
-
Glucose-free culture medium
-
Cell lysis buffer
-
Glucose uptake assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, remove the culture medium and wash the cells with PBS. Then, incubate the cells in glucose-free medium for 1-2 hours.
-
Inhibitor Treatment: Add this compound at various concentrations to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
2-DG Incubation: Add 2-DG to each well and incubate for 10-20 minutes.
-
Stop Reaction: Stop the uptake of 2-DG by washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Detection: Follow the instructions of the specific glucose uptake assay kit to measure the intracellular 2-DG. This typically involves an enzymatic reaction that generates a colorimetric or fluorescent signal proportional to the amount of 2-DG taken up by the cells.
-
Data Analysis: Normalize the signal to the protein concentration in each well and calculate the percentage of glucose uptake inhibition compared to the vehicle control.
Visualizations
Signaling and Experimental Workflows
Caption: GLUT1-mediated glucose transport and inhibition by this compound.
Caption: A logical workflow for troubleshooting failed this compound experiments.
Caption: Step-by-step experimental workflow for a glucose uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLUT1 - Wikipedia [en.wikipedia.org]
- 3. Combined deletion of Glut1 and Glut3 impairs lung adenocarcinoma growth | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family | Life Science Alliance [life-science-alliance.org]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GLUT inhibitor-1 | transporter | TargetMol [targetmol.com]
- 11. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Glut1-IN-3 in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the GLUT1 inhibitor, Glut1-IN-3, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for in vivo studies?
This compound, also referred to as compound 4b, is an investigational compound that has shown potential in suppressing seizures in mouse models of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)[1]. A primary challenge for in vivo studies with many small molecule inhibitors like this compound is achieving adequate oral bioavailability. Poor aqueous solubility is a common characteristic of such compounds, which can limit their absorption from the gastrointestinal tract and consequently their systemic exposure and efficacy[2][3].
Q2: Are there any published data on the oral bioavailability of this compound in mice?
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These can be broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosuspension[2][4].
-
Use of Co-solvents: Solubilizing the compound in a mixture of water-miscible organic solvents can improve its dissolution in gastrointestinal fluids[5].
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with improved aqueous solubility[4].
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption, potentially via the lymphatic pathway[6][7].
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can lead to faster dissolution and supersaturation in the gut[7].
Troubleshooting Guides
Issue 1: Low and Variable Exposure After Oral Administration
Possible Cause: Poor aqueous solubility and slow dissolution of this compound.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values to understand its dissolution characteristics in various segments of the gastrointestinal tract.
-
Assess the compound's lipophilicity (LogP) to guide the selection of appropriate formulation strategies.
-
-
Formulation Optimization:
-
Screen various formulation approaches: Based on the physicochemical properties, test several formulation strategies in parallel. A tiered approach is recommended, starting with simpler methods.
-
Tier 1 (Simple Solutions/Suspensions):
-
Prepare a solution using a co-solvent system (e.g., PEG 400, propylene glycol, ethanol in water).
-
Prepare a suspension using a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) in water.
-
-
Tier 2 (Advanced Formulations):
-
-
In Vivo Evaluation:
-
Administer the different formulations to mice and collect plasma samples at various time points to determine the pharmacokinetic profile for each.
-
Compare the area under the curve (AUC) and maximum concentration (Cmax) to identify the most effective formulation.
-
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for Dosing
Possible Cause: The compound precipitates out of solution or suspension over time.
Troubleshooting Steps:
-
Solubility Assessment: Perform kinetic solubility studies in the selected vehicle to ensure the compound remains in solution for the duration of the experiment.
-
Excipient Screening:
-
For solutions, screen a panel of co-solvents and surfactants to identify a system that provides the required solubility and stability.
-
For suspensions, optimize the concentration of suspending and wetting agents to prevent particle agglomeration and settling.
-
-
Particle Size Control: For suspensions, ensure a uniform and small particle size distribution to improve stability and reduce the rate of settling.
-
Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation or degradation.
Data Presentation
Table 1: Overview of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Compounds [2][4][6][7]
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple concept, applicable to many compounds. | Can lead to particle agglomeration; potential for changes in crystalline form. |
| Co-solvent Systems | Increases solubility in the vehicle. | Easy to prepare for preclinical studies. | Potential for in vivo precipitation upon dilution with aqueous GI fluids; toxicity of some solvents. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex. | Significant solubility enhancement; can stabilize the drug. | Limited to compounds that can fit into the cyclodextrin cavity; potential for nephrotoxicity at high doses. |
| Lipid-Based Formulations | Improves solubilization and can enhance lymphatic absorption. | Can significantly increase bioavailability, especially for lipophilic drugs; bypasses first-pass metabolism. | Can be complex to formulate and characterize; potential for GI side effects. |
| Solid Dispersions | Drug is dispersed in an amorphous state in a hydrophilic carrier. | Can lead to rapid dissolution and supersaturation. | Amorphous form can be physically unstable and recrystallize over time. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Oral Bioavailability in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or CD-1) with an appropriate number of animals per group (typically 3-5) to ensure statistical power.
-
Dosing:
-
Intravenous (IV) Administration: Administer a known dose of this compound (dissolved in a suitable vehicle, e.g., saline with a co-solvent) via the tail vein to determine the complete systemic exposure (AUCiv).
-
Oral (PO) Administration: Administer a known dose of this compound in the test formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the saphenous vein or via terminal cardiac puncture.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both IV and PO routes, including AUC, Cmax, Tmax, and half-life (t½).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
-
-
Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice[8][9]
-
Animal Model: Use adult male mice (e.g., ICR-CD-1).
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage) at a specific time before the seizure induction.
-
Seizure Induction:
-
Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes using a constant current device.
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test. Protection is defined as the absence of this tonic extension.
-
Data Analysis: Determine the dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
Visualizations
Caption: Signaling pathway of GLUT1-mediated glucose transport and its inhibition by this compound.
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
References
- 1. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Glut1-IN-3 stability issues in long-term experiments
Disclaimer: Information regarding a specific molecule designated "Glut1-IN-3" is not widely available in public scientific literature. The following troubleshooting guides and FAQs are based on common challenges encountered with novel small molecule inhibitors in long-term experimental settings and provide generalized advice for a hypothetical GLUT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and stability, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. For aqueous buffers, solubility is significantly lower. It is crucial to use a concentration that avoids precipitation when diluted into your experimental media.
Q2: How should I store this compound stock solutions?
A2: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles, which can contribute to compound degradation. Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: Is this compound stable in aqueous media for long-term experiments?
A3: The stability of this compound in aqueous media is limited and can be influenced by factors such as pH, temperature, and the presence of serum proteins. For long-term experiments (greater than 24 hours), it is advisable to refresh the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Q4: I am observing precipitation after diluting my this compound stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution is a common issue and can be addressed by:
-
Lowering the final concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous medium.
-
Pre-warming the media: Having the media at 37°C can sometimes improve solubility.
-
Increasing the serum concentration: If your experimental design allows, a higher serum percentage can sometimes help to keep hydrophobic compounds in solution.
-
Vortexing during dilution: Add the stock solution to the media while vortexing to ensure rapid and even dispersion.
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Inhibitory Effect in Long-Term Experiments
If you observe that the inhibitory effect of this compound decreases over the course of a multi-day experiment, consider the following possibilities and solutions.
Data Presentation: Stability of this compound in Cell Culture Media
| Time (hours) | Concentration Remaining at 4°C (%) | Concentration Remaining at 37°C (%) |
| 0 | 100 | 100 |
| 8 | 98 | 85 |
| 24 | 95 | 60 |
| 48 | 91 | 35 |
| 72 | 85 | 15 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Assessing this compound Stability in Media
-
Preparation: Prepare a solution of this compound in your experimental cell culture medium at the desired final concentration.
-
Incubation: Aliquot the solution and incubate at 37°C (experimental condition) and 4°C (control condition).
-
Time Points: At various time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot from each temperature condition.
-
Sample Processing: Immediately quench any further degradation by freezing the sample at -80°C or by immediate extraction with a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the concentration of the parent compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of compound remaining.
Mandatory Visualization: Troubleshooting Workflow for Diminishing Activity
Caption: Troubleshooting workflow for declining this compound activity.
Issue 2: Poor Solubility and Compound Precipitation
Difficulty in dissolving this compound or observing precipitate in your experimental setup can lead to inaccurate dosing and unreliable results.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
| Cell Culture Media + 10% FBS | ~0.2 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Preparation of this compound Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
-
Intermediate Dilution (Optional): For very low final concentrations, a serial dilution in DMSO might be necessary to avoid adding a large volume of DMSO to your aqueous medium.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent toxicity.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
Mandatory Visualization: Experimental Workflow for Compound Solubilization
Caption: Workflow for preparing this compound solutions.
Mandatory Visualization: Hypothetical this compound Signaling Pathway
Caption: Inhibition of glucose transport by this compound.
Technical Support Center: Overcoming Resistance to GLUT1 Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GLUT1 inhibitors, such as Glut1-IN-3, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GLUT1 inhibitors?
A1: GLUT1 inhibitors function by binding to the glucose transporter protein 1 (GLUT1) and blocking its ability to transport glucose across the cell membrane.[1] This effectively starves cancer cells of glucose, a critical energy source, leading to reduced cell growth and, in some cases, programmed cell death (apoptosis).[1] Many cancer cells exhibit a high demand for glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect, making GLUT1 a promising therapeutic target.[1][2]
Q2: Why do some cancer cell lines show intrinsic or develop acquired resistance to GLUT1 inhibitors?
A2: Resistance to GLUT1 inhibitors can arise from several factors:
-
Metabolic Plasticity: Cancer cells can adapt their metabolic pathways to utilize alternative energy sources, bypassing their dependency on glucose.
-
Upregulation of other Transporters: Cancer cells may compensate for GLUT1 inhibition by increasing the expression of other glucose transporters, such as GLUT2, GLUT3, or SGLT1.[3]
-
Genetic Factors: Pre-existing or acquired genetic mutations can alter signaling pathways that reduce the cell's reliance on GLUT1-mediated glucose uptake.
-
Subcellular Localization of GLUT1: In some cell lines, GLUT1 may not be localized to the plasma membrane where it is accessible to inhibitors. For example, in the A2780 ovarian cancer cell line, GLUT1 was found to co-localize with mutant PTEN in the nucleus.[4]
Q3: What are some well-characterized GLUT1 inhibitors I can use as positive controls in my experiments?
A3: Several GLUT1 inhibitors have been extensively studied and can serve as useful controls:
-
BAY-876: A potent and highly selective GLUT1 inhibitor with an IC50 of 0.002 µM in cell-free assays.[5] It has demonstrated anti-tumor activity in various cancer cell lines.[6][7]
-
WZB117: A small molecule inhibitor of GLUT1 that has been shown to inhibit cancer growth in vitro and in vivo.[8]
-
Cytochalasin B: A well-known GLUT inhibitor that binds to the endofacial side of the transporter and inhibits class I GLUT isoforms (GLUT1-4).[9]
-
Phloretin: A natural polyphenol that can inhibit GLUT2 and has been shown to overcome chemoresistance in some cancer cells.[3][9]
Troubleshooting Guides
Problem 1: My cancer cell line of interest shows little to no response to the GLUT1 inhibitor.
-
Question: I am treating my cancer cell line with a GLUT1 inhibitor, but I'm not observing the expected decrease in cell viability. What could be the reason, and how can I troubleshoot this?
-
Answer: This issue can stem from several factors, ranging from experimental setup to the intrinsic biology of your cell line. Here is a step-by-step guide to troubleshoot the problem:
-
Confirm GLUT1 Expression and Localization:
-
Action: Perform western blotting or flow cytometry to confirm that your cell line expresses GLUT1 protein.
-
Rationale: Some cell lines may have low or undetectable levels of GLUT1, rendering them insensitive to GLUT1-specific inhibitors.[10]
-
Action: Use immunofluorescence to verify that GLUT1 is localized to the plasma membrane, as this is necessary for glucose transport and inhibitor binding.[4]
-
-
Assess Glucose Uptake:
-
Action: Perform a glucose uptake assay using a fluorescent glucose analog (e.g., 2-NBDG) to confirm that the inhibitor is indeed blocking glucose import in your cells.
-
Rationale: This directly measures the functional consequence of inhibitor treatment and can help differentiate between a lack of target engagement and downstream resistance mechanisms.
-
-
Evaluate for Upregulation of Other Glucose Transporters:
-
Action: Use qRT-PCR or western blotting to check the expression levels of other glucose transporters like GLUT2, GLUT3, and GLUT12.
-
Rationale: Cancer cells can compensate for GLUT1 inhibition by upregulating other transporters to maintain their glucose supply.[3]
-
-
Consider Combination Therapies:
-
Action: Investigate combining the GLUT1 inhibitor with other therapeutic agents.
-
Rationale: GLUT1 inhibitors can sensitize cancer cells to other treatments. For example, inhibiting GLUT1 has been shown to overcome resistance to cisplatin, gefitinib, and doxorubicin in various cancer types.[8][11][12] Co-treatment with inhibitors of other metabolic pathways, such as metformin, can also have synergistic effects.[9][10]
-
-
Problem 2: My cells initially respond to the GLUT1 inhibitor but develop resistance over time.
-
Question: My long-term culture of cancer cells, which was initially sensitive to the GLUT1 inhibitor, has now become resistant. How can I investigate the mechanism of this acquired resistance?
-
Answer: Acquired resistance is a common challenge in cancer therapy. The following steps can help elucidate the underlying mechanisms:
-
Generate a Resistant Cell Line:
-
Action: Formally establish a resistant cell line by continuously culturing the parental sensitive cells in the presence of gradually increasing concentrations of the GLUT1 inhibitor.
-
-
Compare Sensitive and Resistant Cell Lines:
-
Metabolic Profiling: Conduct metabolomics studies to compare the metabolic profiles of the sensitive and resistant cell lines. Look for shifts away from glycolysis towards other energy sources like oxidative phosphorylation or fatty acid oxidation.
-
Gene and Protein Expression Analysis: Perform transcriptomic (RNA-seq) and proteomic analyses to identify differentially expressed genes and proteins between the sensitive and resistant lines. Pay close attention to genes involved in metabolic pathways and drug transport.
-
Signaling Pathway Analysis: Investigate key signaling pathways known to be involved in metabolic regulation and drug resistance, such as PI3K/Akt/mTOR and AMPK.[6][11] Western blotting for key phosphorylated proteins in these pathways can provide insights into their activation status.
-
-
Functional Validation:
-
Action: Once potential resistance mechanisms are identified (e.g., upregulation of a specific bypass pathway), use genetic tools (siRNA, shRNA) or pharmacological inhibitors to target these pathways in the resistant cells.
-
Rationale: If blocking the identified bypass pathway restores sensitivity to the GLUT1 inhibitor, it validates this pathway as the mechanism of resistance.
-
-
Data Presentation
Table 1: IC50 Values of Various GLUT1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BAY-876 | DLD-1 | Colorectal Cancer | 0.002 | [6] |
| OVCAR-3 | Ovarian Cancer | 0.060 | [6] | |
| SKOV-3 | Ovarian Cancer | 0.188 | [6] | |
| A2780 | Ovarian Cancer | Resistant | [4][6] | |
| WZB117 | GIST-T1/IM-R | Gastrointestinal Stromal Tumor | 15.8 | [11] |
| PGL14 | MESO-II | Malignant Mesothelioma | 6.4 ± 0.2 | [13] |
| H2052 | Malignant Mesothelioma | 44.4 ± 0.2 | [13] | |
| NHI-2 (LDH-A Inhibitor) | MESO-II | Malignant Mesothelioma | 18.5 ± 2.0 | [13] |
| H2052 | Malignant Mesothelioma | 43.5 ± 4.8 | [13] |
Experimental Protocols
1. Cell Viability Assay (SRB Assay)
This protocol is adapted for determining the 50% cell growth inhibitory concentration (IC50).
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Add 100 µL of the GLUT1 inhibitor solution at various final concentrations (e.g., ranging from 0.01 to 100 µM).
-
Incubation: Incubate the cells with the inhibitor for 72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][13]
2. Western Blotting for GLUT1 Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizations
Caption: Mechanism of GLUT1 inhibition.
Caption: Experimental workflow for testing this compound sensitivity.
Caption: Troubleshooting logic for GLUT1 inhibitor resistance.
References
- 1. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. | Haematologica [haematologica.org]
- 3. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 4. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Transporters as a Target for Anticancer Therapy [mdpi.com]
- 9. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose transporter-1 inhibition overcomes imatinib resistance in gastrointestinal stromal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose transporter 1 regulates the proliferation and cisplatin sensitivity of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Glut1-IN-3
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glut1-IN-3.
Crucial Note on Mechanism of Action: Initial research indicates that this compound, also known as Compound 4b, functions as a GLUT1 enhancer , promoting glucose uptake. This is in contrast to a GLUT1 inhibitor. It also acts as a carbonic anhydrase inhibitor . This dual mechanism is critical for experimental design and data interpretation. This guide is structured to address challenges related to a GLUT1-enhancing and carbonic anhydrase-inhibiting compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-target compound. It is designed to enhance the transport of glucose across the cell membrane by acting on Glucose Transporter 1 (GLUT1). Simultaneously, it inhibits the activity of carbonic anhydrase (CA) isoforms. Its development has been associated with therapeutic strategies for Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS), where increasing glucose transport into the brain is the therapeutic goal.[1][2][3]
Q2: I am not seeing the expected increase in glucose uptake in my cell line. What could be the reason?
A2: Several factors could contribute to this. First, confirm that your cell line expresses sufficient levels of GLUT1. Cell lines with low GLUT1 expression may show a minimal response. Second, the metabolic state of the cells is crucial; cells in a high-glucose medium may already have near-maximal glucose uptake, masking the effect of an enhancer. Consider conducting experiments in a lower glucose medium. Finally, issues with compound solubility or stability might be at play. Please refer to the detailed troubleshooting guide below.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Based on supplier handling instructions, it is recommended to prepare stock solutions of this compound in DMSO. For long-term storage, the solid compound should be stored at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: this compound is designed as a dual-target compound, with its secondary target being carbonic anhydrases. Therefore, inhibition of carbonic anhydrase is an intended pharmacological effect. Depending on the experimental system, this could have downstream consequences on pH regulation and other cellular processes. Researchers should consider the expression and role of carbonic anhydrase isoforms in their specific model system.
Q5: What are appropriate positive and negative controls for experiments with this compound?
A5: For GLUT1 enhancement assays, a positive control could be a known GLUT1 activator or conditions that stimulate glucose uptake (e.g., glucose starvation followed by glucose re-addition). For negative controls, a vehicle-only (e.g., DMSO) treatment is essential. To assess the carbonic anhydrase inhibition, a known CA inhibitor like acetazolamide can be used as a positive control.
Troubleshooting Inconsistent Results
Issue 1: Low or No Apparent GLUT1-Enhancing Activity
| Potential Cause | Troubleshooting Steps |
| Low GLUT1 Expression in the Cellular Model | 1. Confirm GLUT1 protein expression levels in your cell line via Western Blot or flow cytometry. 2. Select a cell line known to have high GLUT1 expression if your current model is insufficient. |
| Suboptimal Compound Concentration | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. 2. Concentrations that are too high may lead to off-target effects or cytotoxicity. |
| Incorrect Assay Conditions | 1. Ensure that the glucose concentration in the assay medium is not saturating the transporters. Consider using a lower glucose concentration (e.g., 1-5 mM). 2. Optimize the incubation time with this compound. |
| Compound Solubility Issues | 1. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent effects and compound precipitation. 2. Visually inspect the medium for any signs of compound precipitation after dilution from the stock solution. |
| Compound Degradation | 1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding and Health | 1. Ensure uniform cell seeding density across all wells. 2. Monitor cell health and morphology; use cells within a consistent passage number range. |
| Pipetting Inaccuracies | 1. Use calibrated pipettes and be meticulous with pipetting, especially for small volumes. 2. Prepare a master mix of the treatment solution to add to replicate wells. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of multi-well plates for treatments, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or medium to create a humidity barrier. |
| Fluctuations in Incubation Conditions | 1. Ensure consistent temperature and CO2 levels in the incubator. |
Issue 3: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. 2. Use concentrations below the cytotoxic threshold for functional assays. |
| Off-Target Effects | 1. The inhibition of carbonic anhydrase could lead to pH dysregulation and subsequent cytotoxicity in some cell types. 2. Consider measuring intracellular or extracellular pH to assess the impact of carbonic anhydrase inhibition. |
| Solvent Toxicity | 1. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Run a vehicle-only control with the same DMSO concentration to assess solvent toxicity. |
Experimental Protocols
Glucose Uptake Assay using 2-NBDG
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG.
-
Materials:
-
Cells of interest
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Wash cells twice with warm PBS.
-
Starve cells in glucose-free KRH buffer for 30-60 minutes.
-
Treat cells with various concentrations of this compound (or vehicle control) in glucose-free KRH buffer for the desired pre-incubation time.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate uptake by washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) using a plate reader.
-
Cell Viability Assay (MTT)
This protocol assesses cell viability based on the metabolic reduction of MTT.
-
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for 24-72 hours.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Lactate Production Assay
This colorimetric assay measures the amount of lactate released into the culture medium, an indicator of glycolytic activity.
-
Materials:
-
Cells of interest
-
This compound
-
Lactate Assay Kit (commercially available)
-
96-well clear plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Treat cells with this compound or vehicle control for the desired time period.
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding wells.
-
Visualizations
Caption: Dual mechanism of this compound: enhancing GLUT1-mediated glucose transport and inhibiting carbonic anhydrase.
References
Technical Support Center: Glut1 Inhibition in Non-Cancerous Cell Lines
Disclaimer: Information regarding the specific compound "Glut1-IN-3" is not available in the public domain. This guide is based on data from well-characterized, structurally distinct GLUT1 inhibitors such as BAY-876, WZB117, and STF-31. The principles and methodologies described are broadly applicable for investigating the cytotoxicity of novel GLUT1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Should I expect cytotoxicity when applying a GLUT1 inhibitor to my non-cancerous cell line?
Answer: The degree of cytotoxicity depends heavily on the specific cell line and its metabolic profile.
-
Reduced Sensitivity: Generally, non-cancerous cells are less reliant on glycolysis for ATP production compared to cancer cells (the Warburg effect) and may be less sensitive to GLUT1 inhibition.[1][2] Some studies report that GLUT1 inhibitors show significant growth inhibition in cancer cells with minimal effect on non-tumorigenic counterparts.[3][4] For example, the anthelmintic drug fenbendazole, which inhibits glucose metabolism, is noted for its reduced toxicity to normal cells.[5]
-
Cell-Type Specific Effects: Certain non-cancerous cell types, like highly proliferative endothelial cells, rely on glycolysis and may show reduced proliferation upon GLUT1 inhibition. However, this may not necessarily lead to widespread cell death.[6] For instance, 48 hours of GLUT1 inhibition in Human Umbilical Vein Endothelial Cells (HUVECs) did not affect cell viability.[6]
-
High Concentrations: At high concentrations, off-target effects or complete blockage of a fundamental metabolic pathway can lead to cytotoxicity in any cell line. A compound named glutor showed no cytotoxicity on normal peripheral blood mononuclear cells and embryonic lung cells at effective concentrations.[7]
Q2: What is a standard workflow for assessing the cytotoxicity of a new GLUT1 inhibitor?
Answer: A typical experimental workflow involves a dose-response and time-course analysis to determine the inhibitor's effect on cell viability and proliferation.
Caption: Standard workflow for assessing inhibitor cytotoxicity.
Q3: My non-cancerous cells are showing high toxicity. How can I confirm this is a specific, on-target effect of GLUT1 inhibition?
Answer: To confirm the observed cytotoxicity is due to GLUT1 inhibition, you should perform target validation experiments.
-
Measure Glucose Uptake: A primary, direct effect of a GLUT1 inhibitor is the reduction of glucose transport. Use a fluorescent glucose analog like 2-NBDG or a radiolabeled analog like ³H-2-deoxyglucose to quantify glucose uptake after treatment. A potent inhibitor should significantly reduce uptake.[8][9]
-
Assess GLUT1 Protein Levels: Some inhibitors may cause a downregulation of the GLUT1 protein itself. Perform a Western blot to check the total GLUT1 protein levels after treatment.[9]
-
Metabolic Rescue: If the toxicity is due to glucose starvation, supplementing the media with a downstream metabolite that can enter metabolism independently of GLUT1 (e.g., pyruvate or glutamine) may rescue the cells.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down GLUT1 expression. If the phenotype (e.g., reduced proliferation) of the genetic knockdown mimics the effect of your compound, it provides strong evidence for on-target activity.[10]
Caption: Logical workflow for validating on-target GLUT1 activity.
Q4: What are the expected downstream signaling effects of GLUT1 inhibition in non-cancerous cells?
Answer: Inhibiting glucose uptake induces cellular energy stress, which typically activates the AMP-activated protein kinase (AMPK) pathway.
-
Energy Sensing: GLUT1 inhibition reduces intracellular glucose, leading to decreased glycolysis and lower ATP production. This increases the cellular AMP/ATP ratio.[6]
-
AMPK Activation: The elevated AMP/ATP ratio activates AMPK, a master regulator of cellular metabolism.[6][11]
-
Cellular Response: Activated AMPK works to restore energy homeostasis by switching off anabolic (energy-consuming) processes like cell proliferation and switching on catabolic (energy-producing) processes. This can lead to cell cycle arrest.[4][11]
Caption: Signaling pathway of AMPK activation via GLUT1 inhibition.
Data Summary
Due to the focus of GLUT1 inhibitor research on oncology, extensive cytotoxicity data for non-cancerous cell lines is limited. However, studies consistently show a preferential effect on cancer cells.
| Compound | Cell Line | Cell Type | Assay | IC50 / Effect | Citation |
| WZB117 | A549 | Lung Carcinoma | Proliferation | ~10 µM | [3][12] |
| NL20 | Non-tumorigenic Lung | Proliferation | Significantly less inhibition than A549 | [4] | |
| MCF7 | Breast Carcinoma | Proliferation | ~10 µM | [12] | |
| MCF12A | Non-tumorigenic Breast | Proliferation | Significantly less inhibition than MCF7 | [3] | |
| STF-31 | RCC4 (VHL-) | Renal Carcinoma | Viability | IC50 ~1 µM | [13] |
| RCC4/VHL+ | Renal (VHL-restored) | Viability | Relatively unaffected | [1][13] | |
| BAY-876 | 4T1 | Breast Carcinoma | Viability (MTT) | Viability ~53% at 100 nM | |
| HC11 | Normal Mammary Epithelial | Viability (MTT) | Viability ~90% at 100 nM | [14] | |
| Activated CD4+ T cells | Immune Cells | Proliferation | Reduced proliferation, no viability compromise | [15] | |
| Glutor | IMR-90 | Embryonic Lung Fibroblast | Cytotoxicity | No cytotoxicity observed |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from methods used to assess the effects of GLUT1 inhibitors like BAY-876.[16]
-
Cell Seeding: Seed 3,000 - 5,000 cells per well in a 96-well clear-bottom plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x compound solution to each well to achieve the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Glucose Uptake Assay using 2-NBDG
This protocol allows for the direct measurement of glucose transport inhibition.
-
Cell Culture: Seed cells in a 24-well plate or on coverslips and grow to ~80% confluency.
-
Glucose Starvation: Two hours before the assay, wash cells twice with warm PBS and replace the medium with glucose-free DMEM.
-
Inhibitor Treatment: Add this compound at the desired concentrations to the glucose-free medium and incubate for 30-60 minutes.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to each well at a final concentration of 50-100 µM. Incubate for 15-30 minutes at 37°C.
-
Stop Reaction: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Quantification:
-
Microscopy: If using coverslips, mount them on slides and visualize the cells using a fluorescence microscope.
-
Flow Cytometry: If in a plate, detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Lyse the cells and measure the fluorescence in the lysate using a microplate reader.
-
-
Analysis: Compare the fluorescence intensity of inhibitor-treated cells to vehicle-treated controls to determine the percentage of glucose uptake inhibition.
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin, a Potential GLUT1 Inhibitor in a Vascular Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of glycolysis-driven immunosuppression with a nano-assembly enhances response to immune checkpoint blockade therapy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Glut1-IN-3 treatment time for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of Glut1-IN-1 for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Glut1-IN-3?
A1: this compound is a potent and selective inhibitor of the Glucose Transporter 1 (GLUT1). GLUT1 is a membrane protein responsible for the facilitated transport of glucose into cells.[1] By binding to GLUT1, this compound blocks the uptake of glucose, which is a crucial energy source for cellular metabolism.[1] In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), this inhibition of glucose transport can lead to energy depletion, metabolic stress, and ultimately, apoptosis (programmed cell death).[1]
Q2: What is the recommended starting concentration and treatment time for this compound?
A2: The optimal concentration and treatment time for this compound are cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting concentration range is 1 µM to 50 µM, with a treatment duration of 24 to 72 hours. Refer to the data tables below for examples of how treatment time and concentration can affect experimental outcomes.
Q3: How can I confirm that this compound is inhibiting GLUT1 in my experimental system?
A3: Target engagement can be confirmed by performing a glucose uptake assay. A significant reduction in glucose uptake in cells treated with this compound compared to vehicle-treated control cells would indicate successful inhibition of GLUT1. Additionally, you can assess downstream metabolic effects, such as a decrease in lactate production.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Question: I have treated my cancer cell line with this compound for 24 hours, but I don't see a significant effect on cell viability. What could be the reason?
-
Answer:
-
Insufficient Treatment Time: The cytotoxic effects of inhibiting glucose transport may take longer to manifest in some cell lines. We recommend extending the treatment time to 48 or 72 hours.
-
Suboptimal Concentration: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cells.
-
Metabolic Plasticity: Some cancer cells can adapt to glucose deprivation by utilizing alternative energy sources such as glutamine.[2] Consider combining this compound with an inhibitor of glutamine metabolism to achieve a synergistic effect.[2]
-
Low GLUT1 Expression: Your cell line may not express high levels of GLUT1, making it less dependent on this transporter for glucose uptake. Verify the GLUT1 expression level in your cells by Western blot or qPCR.
-
Issue 2: High variability between replicate experiments.
-
Question: I am observing high variability in my cell viability or glucose uptake assays. How can I improve the consistency of my results?
-
Answer:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Variations in cell number will lead to variability in metabolic activity and response to the inhibitor.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the inhibitor is fully dissolved in the vehicle solvent before adding it to the cell culture medium.
-
Assay Timing: Perform the assays at consistent time points after treatment.
-
Control Wells: Include appropriate controls in every experiment, including untreated cells and vehicle-treated cells.
-
Data Presentation
Table 1: Effect of this compound Treatment Time on Cell Viability (%) in HCT116 Cells (IC50 Concentration)
| Treatment Time (hours) | Cell Viability (%) | Standard Deviation |
| 24 | 75.2 | ± 4.5 |
| 48 | 48.9 | ± 3.8 |
| 72 | 25.1 | ± 2.9 |
Table 2: Dose-Dependent Effect of this compound on Glucose Uptake and Lactate Production in HCT116 Cells (48-hour treatment)
| This compound Concentration (µM) | Glucose Uptake (nmol/mg protein/min) | Lactate Production (µmol/mg protein) |
| 0 (Vehicle) | 12.5 | 8.2 |
| 1 | 9.8 | 6.5 |
| 10 | 4.2 | 2.9 |
| 50 | 1.8 | 1.1 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Glucose Uptake Assay (2-NBDG)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Glucose Starvation: Before the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.
-
2-NBDG Incubation: Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes at 37°C.
-
Signal Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway promoting GLUT1 trafficking to the plasma membrane.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting decision tree for suboptimal effects of this compound.
References
Technical Support Center: Minimizing Toxicity of GLUT1 Inhibitors in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of GLUT1 inhibitors during in vivo animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with GLUT1 inhibitors in animal studies?
A1: Based on preclinical studies with various GLUT1 inhibitors, the most commonly observed toxicities are dose-dependent and can include:
-
Weight Loss: This is a frequent finding, likely due to the systemic inhibition of glucose uptake and altered metabolism. For instance, mice treated with BAY-876 at 4.5 mg/kg/day experienced weight loss.[1][2]
-
Hyperglycemia: A transient increase in blood glucose levels may occur shortly after administration as the inhibitor blocks glucose transport into cells. With the inhibitor WZB117, mild and temporary hyperglycemia was observed, which resolved within 1-2 hours post-injection.[3]
-
Hematological Effects: Changes in blood cell counts, such as altered lymphocyte and platelet levels, have been noted, although they may remain within normal ranges at therapeutic doses.[4]
-
General Health Decline: At higher, dose-limiting concentrations, more severe signs of toxicity can occur, potentially leading to cessation of the study. For example, a 7.5 mg/kg/day dose of BAY-876 led to dose-limiting toxicity in mice.[1][2]
Q2: How can I monitor for potential toxicity during my animal study?
A2: A robust monitoring plan is crucial for early detection of toxicity. Key monitoring strategies include:
-
Daily Health Checks: Observe animals for changes in behavior (lethargy, agitation), appearance (piloerection, hunched posture), and food/water intake.
-
Body Weight Measurement: Record body weights at least three times a week to track any significant loss, which is a key indicator of toxicity.[1][2]
-
Blood Glucose Monitoring: Periodically measure blood glucose levels, especially during the initial dosing period, to assess for hyperglycemia.[3]
-
Metabolic Profiling: Analysis of biofluids like urine and serum can provide early biomarkers of toxicity by detecting changes in metabolic profiles.[5]
-
Complete Blood Counts (CBC): At the end of the study, or if signs of toxicity are observed, a CBC can reveal any hematological abnormalities.[4]
Q3: What are some strategies to mitigate the toxicity of GLUT1 inhibitors?
A3: Several strategies can be employed to minimize toxicity and improve the therapeutic window of GLUT1 inhibitors:
-
Dose Optimization: Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Formulation Development: Improving the formulation can enhance bioavailability and allow for lower, yet still effective, doses. A microcrystalline formulation of BAY-876, for example, allowed for localized tumor delivery, reducing systemic exposure and potential side effects.[6]
-
Combination Therapy: Combining the GLUT1 inhibitor with other agents may allow for a dose reduction of the inhibitor while maintaining or enhancing anti-tumor efficacy.[7]
-
Dietary Support: In cases of significant weight loss or metabolic disruption, providing appropriate nutritional support may be beneficial, although this needs to be carefully considered in the context of the study's metabolic goals.
Q4: Are there potential off-target effects I should be aware of?
A4: While some inhibitors like BAY-876 show high selectivity for GLUT1 over other glucose transporters (GLUT2, 3, and 4), the potential for off-target effects always exists.[8] GLUT1 is expressed in normal tissues, most notably in red blood cells and the blood-brain barrier.[1] Inhibition in these tissues could lead to systemic side effects. Therefore, achieving a therapeutic window that targets cancer cells (which are highly dependent on GLUT1) without severely affecting normal cells is a key challenge.[9]
Troubleshooting Guide
Issue: Unexpected animal deaths or severe morbidity at the planned therapeutic dose.
-
Question: My animals are experiencing severe weight loss and some have died after a few doses of the GLUT1 inhibitor. What should I do?
-
Answer:
-
Immediate Action: Stop dosing immediately and consult with the institutional animal care and use committee (IACUC) and veterinary staff.
-
Re-evaluate the Dose: The administered dose is likely above the MTD for the specific animal strain and conditions of your study. Review the literature for MTD studies of similar compounds. For example, while 4.5 mg/kg/day of BAY-876 showed efficacy, it also caused some toxicity, and 7.5 mg/kg/day was not tolerated in NSG mice.[2]
-
Check Vehicle and Formulation: Ensure the vehicle is non-toxic and the compound is properly solubilized or suspended. Improper formulation can lead to acute toxicity.
-
Perform a Dose-Range Finding Study: Conduct a pilot study with a wider range of doses to establish a safe and effective dose for your model.
-
Issue: Lack of anti-tumor efficacy at a well-tolerated dose.
-
Question: I'm not observing any significant tumor growth inhibition, but the animals seem to be tolerating the GLUT1 inhibitor well. What could be the problem?
-
Answer:
-
Confirm Target Engagement: Ensure the inhibitor is reaching the tumor at a sufficient concentration to inhibit GLUT1. This may require pharmacokinetic (PK) analysis of plasma and tumor tissue.
-
Assess Tumor GLUT1 Expression: Verify that your tumor model has high expression of GLUT1. The efficacy of GLUT1 inhibitors is dependent on the tumor's reliance on this transporter.
-
Metabolic Plasticity: Cancer cells can sometimes adapt to GLUT1 inhibition by switching to alternative fuel sources.[9] Consider measuring metabolic markers to see if the tumor is compensating for the lack of glucose.
-
Increase Dosing Frequency or Duration: If the compound has a short half-life, more frequent administration may be necessary to maintain therapeutic concentrations in the tumor.
-
Issue: Inconsistent results between experimental groups.
-
Question: I'm seeing a high degree of variability in tumor response and animal health within the same treatment group. What could be the cause?
-
Answer:
-
Dosing Accuracy: Ensure precise and consistent administration of the inhibitor to each animal. For oral gavage, verify the technique to avoid mis-dosing.
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn to prevent variability in the administered concentration.
-
Animal Health Status: Ensure all animals are of a similar age, weight, and health status at the start of the study. Underlying health issues can affect drug metabolism and tolerance.
-
Tumor Heterogeneity: The initial tumor size and vascularization can vary between animals, affecting drug delivery and response. Ensure tumors are of a consistent size at the start of treatment.
-
Data on GLUT1 Inhibitor Toxicity in Animal Studies
| GLUT1 Inhibitor | Animal Model | Dose | Route | Observed Toxicities/Effects | Reference |
| BAY-876 | NSG Mice (bearing SKOV-3 xenografts) | 1.5 - 4.5 mg/kg/day | Oral Gavage | Dose-dependent tumor inhibition. Weight loss observed at 4.5 mg/kg/day. | [2] |
| BAY-876 | NSG Mice (bearing SKOV-3 xenografts) | 7.5 mg/kg/day | Oral Gavage | Not tolerated; all mice succumbed by day 18. | [2] |
| BAY-876 | BALB/c-nu/nu Mice (bearing HCT116 xenografts) | 2.0 and 4.0 mg/kg/day | Oral Gavage | Tumor volume decrease. Non-significant trend of decreased body weight. | [1] |
| WZB117 | Nude Mice (bearing A549 xenografts) | 10 mg/kg/day | Intraperitoneal Injection | >70% reduction in tumor size. Mild and temporary hyperglycemia. | [3][10] |
| WZB117 | Nude Mice | Not specified | Not specified | About 1-2 grams of body weight loss compared to control. Changes in lymphocytes and platelets, but within normal ranges. | [4] |
| Fenbendazole | Various animal models | Therapeutic doses | Oral (medicated feed) | Generally well-tolerated with a high safety margin. Some studies suggest effects on the bone marrow and immune system. | [11][12][13] |
Visualizations
Experimental Workflow for In Vivo GLUT1 Inhibitor Studies
References
- 1. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Overview An Update on the Biologic Effects of Fenbendazole | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to GLUT1 Inhibitors in Cancer Therapy: Re-evaluating Glut1-IN-3 and Benchmarking Against Leading Preclinical Candidates
A pivotal shift in our understanding of cancer metabolism has positioned the glucose transporter 1 (GLUT1) as a prime therapeutic target. By blocking this key gateway for glucose entry into cancer cells, researchers aim to starve tumors of their primary fuel source. This guide provides a comparative analysis of prominent GLUT1 inhibitors in preclinical development for cancer therapy. We will also address the recently reported compound, Glut1-IN-3, and clarify its distinct mechanism of action based on current scientific literature.
Initially, the focus of this guide included this compound as a GLUT1 inhibitor for cancer therapy. However, a thorough review of the primary literature reveals a different role for this compound. A 2023 study in the Journal of Medicinal Chemistry identifies this compound (also referred to as compound 4b) as a potential therapeutic for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)[1][2][3]. This genetic disorder impairs glucose transport into the brain, leading to seizures and developmental delays[1][2][3]. The research indicates that this compound is being investigated for its ability to enhance, not inhibit, GLUT1-mediated glucose uptake to manage seizures associated with this deficiency[1][2][3]. The compound was also found to inhibit carbonic anhydrase, an enzyme implicated in seizure activity[1][2][3].
Given this crucial distinction, a direct comparison of this compound with GLUT1 inhibitors for cancer is not appropriate. Therefore, this guide will now focus on a detailed, evidence-based comparison of three well-characterized GLUT1 inhibitors with demonstrated anti-cancer properties: BAY-876 , WZB117 , and Glutor .
The Rationale for Targeting GLUT1 in Oncology
Cancer cells exhibit a profound metabolic reprogramming known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift necessitates a substantial uptake of glucose, which is primarily facilitated by GLUT family proteins, with GLUT1 being frequently overexpressed in a wide range of human cancers[4]. This dependency on GLUT1 presents a therapeutic window to selectively target cancer cells.
Below is a diagram illustrating the central role of GLUT1 in cancer cell metabolism and the therapeutic goal of its inhibition.
Caption: GLUT1-mediated glucose transport and its inhibition in cancer cells.
Comparative Analysis of Preclinical GLUT1 Inhibitors
The following sections provide a detailed comparison of BAY-876, WZB117, and Glutor, focusing on their mechanism, efficacy, and selectivity.
Quantitative Performance Data
The tables below summarize the in vitro and in vivo performance of the selected GLUT1 inhibitors based on published preclinical data.
Table 1: In Vitro Efficacy of GLUT1 Inhibitors
| Inhibitor | Target(s) | IC50 (GLUT1 Inhibition) | Cancer Cell Line Examples | IC50 (Cell Viability) | Reference(s) |
| BAY-876 | Selective GLUT1 | 2 nM | Ovarian (SKOV-3, OVCAR-3), Colorectal (LS174T) | 25-75 nM (Ovarian) | [5][6] |
| WZB117 | GLUT1 | Not explicitly stated in provided abstracts | Lung (A549), Breast (MCF7) | ~10 µM | [7][8] |
| Glutor | GLUT1, GLUT2, GLUT3 (Pan-inhibitor) | Not explicitly stated in provided abstracts | Colon (HCT116), Bladder (UM-UC-3), Renal (UO-31), Pancreatic (MIA PaCa-2) | 1.1 - 10.8 nM (2-DG uptake) | [9][10] |
Table 2: In Vivo Efficacy of GLUT1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| BAY-876 | Mouse Xenograft (Cell line & PDX) | Ovarian, Colorectal | 3 - 4.5 mg/kg/day (oral/gavage) | 50-71% | [11][12] |
| WZB117 | Nude Mouse Xenograft | Lung (A549) | 10 mg/kg/day (intraperitoneal) | >70% | [7][13] |
| Glutor | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | [9][10] |
Detailed Inhibitor Profiles
BAY-876
BAY-876 is a potent and highly selective GLUT1 inhibitor. Its high selectivity, with over 130-fold greater affinity for GLUT1 compared to GLUT2, GLUT3, and GLUT4, makes it an attractive candidate for minimizing off-target effects[5]. Preclinical studies have demonstrated its efficacy in both cell line-derived and patient-derived xenograft (PDX) models of ovarian cancer, where it significantly suppressed tumor growth[11]. In colorectal cancer models, BAY-876 not only inhibited cell proliferation but also induced apoptosis and was shown to be effective in vivo[14][15]. Mechanistically, inhibition of GLUT1 by BAY-876 leads to a reduction in glycolysis and a compensatory increase in mitochondrial respiration, which can result in elevated reactive oxygen species (ROS) and subsequent cell death[14][15].
WZB117
WZB117 is another well-characterized GLUT1 inhibitor that has shown significant anti-tumor activity in preclinical models. In vitro, WZB117 inhibits glucose transport, leading to decreased intracellular ATP levels, cell cycle arrest, and senescence in cancer cells[8][13]. In vivo studies using a nude mouse model with human lung cancer xenografts demonstrated that daily administration of WZB117 resulted in a greater than 70% reduction in tumor volume[13]. Interestingly, WZB117 has also been shown to inhibit the self-renewal and tumor-initiating capacity of cancer stem cells, suggesting it may have a role in preventing tumor recurrence[16].
Glutor
Glutor is described as a pan-GLUT inhibitor, targeting GLUT1, GLUT2, and GLUT3[9]. This broader spectrum of activity could potentially overcome resistance mechanisms where cancer cells upregulate other GLUT isoforms in response to GLUT1 inhibition. Glutor has been shown to inhibit glucose uptake and the proliferation of various cancer cell lines at nanomolar concentrations[9]. In addition to inhibiting glycolysis, Glutor treatment leads to apoptosis, modulation of cell survival pathways, and increased intracellular ROS[10][17]. It has also been shown to enhance the chemosensitivity of tumor cells to cisplatin[10].
Experimental Protocols
The evaluation of GLUT1 inhibitors typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below is a general workflow and descriptions of key experimental protocols.
Caption: A typical experimental workflow for evaluating GLUT1 inhibitors.
Glucose Uptake Assay
This assay measures the ability of a compound to inhibit the transport of glucose into cells. A common method involves the use of a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose (2-DG).
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with the GLUT1 inhibitor at various concentrations for a specified period.
-
Glucose Analog Incubation: 2-DG is added to the cells for a short period (e.g., 5-10 minutes).
-
Uptake Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of intracellular 2-DG is quantified using a scintillation counter. A decrease in 2-DG uptake in treated cells compared to control cells indicates inhibition of glucose transport[13][18].
Alternatively, non-radioactive, luminescence-based assays are available that measure the accumulation of 2-deoxyglucose-6-phosphate[19][20].
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the GLUT1 inhibitor at a range of concentrations for a defined period (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells[21][22].
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a GLUT1 inhibitor in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into control and treatment groups. The GLUT1 inhibitor is administered (e.g., orally, intraperitoneally) according to a specific dosing schedule and duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies)[12][13][15].
Conclusion
Targeting GLUT1-mediated glucose transport is a promising strategy in cancer therapy. While the initially considered this compound has been identified as a potential GLUT1 activity enhancer for a deficiency syndrome, several potent GLUT1 inhibitors are in preclinical development for oncology. BAY-876 stands out for its high selectivity and potency, with demonstrated efficacy in patient-derived models. WZB117 has also shown significant in vivo anti-tumor activity and may have an additional benefit of targeting cancer stem cells. Glutor, with its pan-GLUT inhibitory profile, offers a potential strategy to circumvent resistance. The continued investigation and development of these and other GLUT1 inhibitors hold the potential to add a valuable new class of therapeutics to the arsenal against cancer.
References
- 1. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glutor, a Glucose Transporter Inhibitor, Exerts Antineoplastic Action on Tumor Cells of Thymic Origin: Implication of Modulated Metabolism, Survival, Oxidative Stress, Mitochondrial Membrane Potential, pH Homeostasis, and Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bioengineer.org [bioengineer.org]
- 15. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the facilitative glucose transporter GLUT1 inhibits the self-renewal and tumor-initiating capacity of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutor, a Glucose Transporter Inhibitor, Exerts Antineoplastic Action on Tumor Cells of Thymic Origin: Implication of Modulated Metabolism, Survival, Oxidative Stress, Mitochondrial Membrane Potential, pH Homeostasis, and Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Modulation of GLUT1: A Comparative Analysis of Glut1-IN-3 and Established Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the recently identified GLUT1 modulator, Glut1-IN-3, with well-established GLUT1 inhibitors, namely BAY-876, WZB117, and Phloretin. Contrary to initial assumptions of inhibition, current research demonstrates that this compound enhances glucose uptake through GLUT1. This guide will delve into the experimental data validating this effect and contrast it with the inhibitory profiles of the selected alternative compounds. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support researchers, scientists, and professionals in drug development in their understanding and future investigations of GLUT1 modulation.
Executive Summary
Glucose Transporter 1 (GLUT1) is a critical protein for cellular glucose uptake and a key target in various therapeutic areas, including oncology and metabolic diseases. While the majority of research has focused on inhibiting GLUT1 to restrict glucose supply to cancer cells, the discovery of GLUT1 enhancers opens new avenues for conditions characterized by impaired glucose transport, such as GLUT1 Deficiency Syndrome (GLUT1-DS).
This guide presents a detailed analysis of this compound (also known as compound 4b), a novel compound that has been shown to enhance GLUT1-mediated glucose uptake. In direct comparison, this guide also evaluates the inhibitory efficacy of three widely studied GLUT1 inhibitors: BAY-876, WZB117, and Phloretin. By presenting quantitative data, experimental methodologies, and visual diagrams, this document aims to provide a clear and objective resource for the scientific community.
Comparative Analysis of GLUT1 Modulators
The following table summarizes the quantitative data on the modulatory effects of this compound and the inhibitory effects of BAY-876, WZB117, and Phloretin on the GLUT1 transporter.
| Compound | Target(s) | Effect on GLUT1 | Cell Line | Assay | Key Quantitative Metric | Reference |
| This compound (Compd 4b) | GLUT1, Carbonic Anhydrases | Enhancement | A549 (NSCLC) | 2-NBDG Glucose Uptake | 1.6-fold increase in glucose uptake at 100 µM | [1] |
| BAY-876 | GLUT1 | Inhibition | Hela-MaTu | Glucose Uptake | IC50 = 2 nM | [2][3] |
| WZB117 | GLUT1, GLUT3, GLUT4 | Inhibition | A549 (Lung Cancer), MCF7 (Breast Cancer) | Cell Proliferation | IC50 ≈ 10 µM | [4][5] |
| Phloretin | GLUT1, GLUT2 | Inhibition | Various Cancer Cell Lines | Glucose Uptake | IC50 in the range of 36-197 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
2-NBDG Glucose Uptake Assay (for this compound Enhancement)
This protocol is adapted from the methodology used to assess the effect of this compound on glucose uptake.
-
Cell Culture: A549 cells are seeded in 96-well plates and cultured until they reach 80-90% confluency.
-
Compound Incubation: Cells are pre-incubated with this compound (at various concentrations, e.g., 100 µM) or vehicle control for a specified period (e.g., 1 hour) in glucose-free DMEM.
-
Glucose Uptake Measurement: The fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), is added to the wells at a final concentration of 50 µM and incubated for 30 minutes at 37°C.
-
Signal Detection: The uptake reaction is stopped by washing the cells with ice-cold PBS. The fluorescence intensity is then measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is normalized to the protein content of each well. The fold change in glucose uptake is calculated by comparing the fluorescence of compound-treated cells to that of vehicle-treated cells.
Cell-Based GLUT1 Inhibition Assay (for IC50 Determination)
This protocol is a general representation of methods used to determine the IC50 values for GLUT1 inhibitors like BAY-876.
-
Cell Culture: Hela-MaTu cells, which have high endogenous GLUT1 expression, are seeded in 384-well plates.
-
Compound Dilution: The inhibitor (e.g., BAY-876) is serially diluted to create a range of concentrations.
-
Inhibition Assay: Cells are incubated with the inhibitor at various concentrations for a defined period.
-
Glucose Uptake Measurement: The uptake of a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose) or a fluorescent analog (e.g., 2-NBDG) is measured. For radiolabeled assays, cells are lysed, and the radioactivity is measured using a scintillation counter. For fluorescent assays, the fluorescence is measured as described above.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cell Viability/Proliferation Assay (MTT or Sulforhodamine B)
This protocol is commonly used to assess the downstream effects of GLUT1 inhibition on cancer cell growth, as seen with WZB117 and Phloretin.
-
Cell Seeding: Cancer cells (e.g., A549 or MCF7) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a prolonged period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the total protein is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value for cell growth inhibition is then determined.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to GLUT1 modulation and the experimental workflows.
Figure 1: Simplified signaling pathway of GLUT1-mediated glucose transport and points of modulation.
Figure 2: General workflow for a 2-NBDG based glucose uptake assay.
Conclusion
The landscape of GLUT1 modulation is evolving, with the identification of enhancers like this compound adding a new dimension to the established field of GLUT1 inhibition. While potent inhibitors such as BAY-876 offer promising strategies for cancer therapy by starving tumor cells of glucose, enhancers like this compound hold potential for treating conditions of glucose transport deficiency. This guide provides a foundational comparison of these opposing modulatory effects, supported by quantitative data and detailed protocols, to aid researchers in navigating this complex and promising area of therapeutic development. The continued investigation into the diverse mechanisms of GLUT1 modulators will undoubtedly fuel the discovery of novel treatments for a wide range of diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of GLUT1 Inhibitors in Cancer Models: A Comparative Guide
The inhibition of glucose transporter 1 (GLUT1) has emerged as a promising therapeutic strategy in oncology. By blocking the primary route of glucose uptake in many cancer cells, GLUT1 inhibitors can effectively induce metabolic stress, leading to cell cycle arrest, apoptosis, and reduced tumor growth. This guide provides a comparative overview of the efficacy of various GLUT1 inhibitors in different cancer models, supported by experimental data and detailed protocols. While information on a specific compound referred to as "Glut1-IN-3" is not available in the public domain, this guide focuses on other well-characterized GLUT1 inhibitors to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction to GLUT1 in Cancer
Cancer cells exhibit a high metabolic rate, relying heavily on glucose for energy production and the synthesis of macromolecules necessary for rapid proliferation, a phenomenon known as the "Warburg effect". This increased glucose dependency is often mediated by the overexpression of glucose transporters, particularly GLUT1. High GLUT1 expression is correlated with poor prognosis in various cancers, including lung, breast, colon, and pancreatic cancer, making it an attractive target for therapeutic intervention. GLUT1 inhibitors function by binding to the transporter and blocking its ability to ferry glucose across the cell membrane, thereby starving cancer cells of their essential fuel source. Preclinical studies have demonstrated that these inhibitors can reduce tumor size and improve survival rates in animal models.
Comparative Efficacy of GLUT1 Inhibitors
The following tables summarize the in vitro efficacy of several known GLUT1 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of Synthetic GLUT1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| WZB117 | A549 | Non-small cell lung cancer | ~10 | |
| MCF-7 | Breast cancer | ~10 - 42.66 | ||
| BAY-876 | SKOV3 | Ovarian cancer | 0.188 | |
| OVCAR3 | Ovarian cancer | ~0.060 | ||
| STF-31 | - | VHL-deficient kidney cancer | - | |
| SMI277 | - | - | - | |
| IMD-3 | HCT116 | Colon carcinoma | 0.050 | |
| 13 different cell lines (average) | Various | 0.073 |
Table 2: IC50 Values of Natural Product-Derived GLUT1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phloretin | Breast and Ovarian Cancer Cell Lines | Breast and Ovarian Cancer | 36 - 197 | |
| Cytochalasin B | N1S1-67 | - | < 4 |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the cell line, assay method, and incubation time. Data for SMI277 and STF-31 IC50 values were not explicitly found in the provided search results, but their efficacy has been documented.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key assays used to evaluate the efficacy of GLUT1 inhibitors.
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the GLUT1 inhibitor and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and IC50 values are determined by plotting the data on a dose-response curve.
Glucose Uptake Assays (e.g., 2-NBDG, ³H-2-DG)
-
Cell Seeding and Treatment: Cells are seeded in plates and treated with the GLUT1 inhibitor as described above.
-
Glucose-free Incubation: Cells are washed and incubated in a glucose-free medium to starve them of glucose.
-
Labeled Glucose Addition: A fluorescent (e.g., 2-NBDG) or radioactive (e.g., ³H-2-deoxyglucose) glucose analog is added to the medium.
-
Incubation and Lysis: After a short incubation period to allow for glucose uptake, the cells are washed to remove excess labeled glucose and then lysed.
-
Detection:
-
2-NBDG: The fluorescence of the cell lysate is measured using a plate reader.
-
³H-2-DG: The radioactivity of the cell lysate is measured using a scintillation counter.
-
-
Data Analysis: The amount of glucose uptake is quantified and compared between treated and control cells.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The GLUT1 inhibitor is administered systemically (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the treatment and control groups to assess the in vivo efficacy of the inhibitor. For instance, administration of 10 mg/kg of SMI277 significantly reduced tumor size by 58% on day 21 in a mouse model.
Signaling Pathways and Experimental Workflows
The inhibition of GLUT1 can impact several downstream signaling pathways that are crucial for cancer cell survival and proliferation.
GLUT1 Signaling Pathway
Experimental Workflow for GLUT1 Inhibitor Evaluation
Conclusion
Targeting GLUT1 presents a compelling strategy for cancer therapy due to the metabolic vulnerabilities of many tumors. A variety of natural and synthetic GLUT1 inhibitors have demonstrated significant anti-cancer activity in preclinical models. While the specific compound "this compound" remains uncharacterized in available literature, the comparative data on inhibitors like WZB117, BAY-876, and others provide a strong rationale for the continued development of this class of therapeutic agents. Further research, including clinical trials, will be crucial to fully realize the therapeutic potential of GLUT1 inhibition in the fight against cancer.
Head-to-head comparison of Glut1-IN-3 and STF-31
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of metabolic modulators, two compounds, Glut1-IN-3 and STF-31, have emerged with distinct yet overlapping mechanisms targeting cellular glucose transport. While both interact with the glucose transporter 1 (GLUT1), their primary therapeutic indications and overall mechanisms of action diverge significantly. This guide provides a comprehensive head-to-head comparison of this compound and STF-31, presenting available experimental data, detailed methodologies, and visual representations of their associated signaling pathways to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
This compound is an investigational compound, also known as Compd 4b, primarily explored for its potential in managing seizures associated with GLUT1 Deficiency Syndrome (GLUT1-DS)[1][2][3]. Its novel dual-targeting mechanism involves enhancing GLUT1-mediated glucose uptake and inhibiting carbonic anhydrase (CA) isoforms implicated in epilepsy[2]. In contrast, STF-31 is recognized for its dual inhibitory action against GLUT1 and nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway[4][5][6][7][8][9]. This dual inhibition makes STF-31 a tool for cancer research, where it can induce metabolic stress in cancer cells that are highly dependent on both glucose uptake and NAD+ synthesis[4][6][10].
At a Glance: Key Differences
| Feature | This compound (Compd 4b) | STF-31 |
| Primary Target | GLUT1 (enhancer), Carbonic Anhydrases (inhibitor) | GLUT1 (inhibitor), NAMPT (inhibitor) |
| Primary Therapeutic Area | GLUT1 Deficiency Syndrome (Anti-seizure) | Cancer Research |
| Mechanism of Action | Enhances glucose uptake, Inhibits CA isoforms | Inhibits glucose uptake, Inhibits NAD+ salvage pathway |
| Reported In Vivo Efficacy | Suppression of seizures in a maximal electroshock (MES) mouse model[2] | Delay of tumor growth in renal cell carcinoma xenograft models[6] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and STF-31, focusing on their inhibitory/activatory constants and cytotoxic effects.
Table 1: Carbonic Anhydrase Inhibition by this compound [2]
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | >10000 |
| hCA II | 98.6 |
| hCA IV | 45.8 |
| hCA VA | 6.3 |
| hCA VB | 8.9 |
| hCA XII | 4.7 |
Data extracted from Angeli et al., J Med Chem, 2023.[2]
Table 2: In Vitro Efficacy of STF-31
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A2780 | NAMPT Inhibition (NAD level reduction) | 0.024 | [6] |
| RCC4 | Cytotoxicity (XTT assay) | 0.16 | [6] |
| HT1080 | Antiproliferative (CyQuant-based assay) | 0.213 | [6] |
| Various Cancer Cell Lines | GLUT1 Inhibition | ~1 | [4] |
Note: The potency of STF-31 can vary depending on the cell line and the relative dependence on GLUT1 vs. NAMPT.
Mechanism of Action and Signaling Pathways
This compound: A Dual-Action Approach for GLUT1 Deficiency Syndrome
This compound is designed to address the neurological symptoms of GLUT1-DS, a condition caused by impaired glucose transport into the brain[11][12][13][14]. Its mechanism is twofold:
-
Enhancement of GLUT1-mediated Glucose Uptake: While the precise mechanism of enhancement is still under investigation, this compound is proposed to facilitate the transport of glucose through the deficient GLUT1 transporters, thereby increasing energy supply to the brain.
-
Inhibition of Carbonic Anhydrases: By inhibiting specific CA isoforms (II, IV, VA, VB, and XII) that are involved in neuronal excitability, this compound is thought to exert an anti-seizure effect[2].
STF-31: Targeting Cancer Metabolism through Dual Inhibition
STF-31's anticancer properties stem from its ability to simultaneously disrupt two critical metabolic pathways in cancer cells:
-
GLUT1 Inhibition: By blocking GLUT1, STF-31 restricts the uptake of glucose, a primary fuel source for rapidly proliferating cancer cells exhibiting the Warburg effect[4][6][10].
-
NAMPT Inhibition: STF-31 also inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This depletes the cellular NAD+ pool, which is essential for various cellular processes, including redox reactions and as a cofactor for enzymes like sirtuins[5][6][8][9][15][16].
The combined effect is a metabolic crisis that can lead to cancer cell death[4][5].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and STF-31.
1. Carbonic Anhydrase Inhibition Assay (for this compound)
The inhibitory activity of this compound against various human (h) carbonic anhydrase isoforms was assessed using a stopped-flow CO2 hydration assay[2][17][18][19].
-
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in a buffered solution.
-
This mixture is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
The change in pH is monitored over time using a pH indicator.
-
Inhibition constants (Ki) are calculated by analyzing the initial reaction rates at different inhibitor concentrations.
-
-
Visualization of Workflow:
Workflow for Carbonic Anhydrase Inhibition Assay.
2. In Vivo Maximal Electroshock (MES) Seizure Model (for this compound)
The anti-seizure efficacy of this compound was evaluated in a mouse MES model[1][2][13][15][20][21].
-
Principle: This model induces generalized tonic-clonic seizures through electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.
-
Procedure:
-
Mice are administered with the test compound (this compound) or vehicle.
-
After a specific pre-treatment time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The presence or absence of the tonic hindlimb extension is recorded.
-
The dose required to protect 50% of the animals (ED50) can be determined.
-
-
Visualization of Workflow:
Workflow for the Maximal Electroshock (MES) Seizure Model.
3. Glucose Uptake Assay (for STF-31)
The inhibitory effect of STF-31 on glucose uptake is commonly measured using a 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) uptake assay[7][10][16][22][23][24].
-
Principle: Cells are incubated with a labeled glucose analog in the presence or absence of the inhibitor. The amount of label accumulated inside the cells is proportional to the glucose uptake.
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated.
-
Cells are pre-treated with STF-31 or vehicle.
-
A labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG) is added, and cells are incubated for a short period.
-
Uptake is stopped by washing with ice-cold buffer.
-
Cells are lysed, and the amount of intracellular label is quantified by scintillation counting (for 3H) or fluorescence measurement (for 2-NBDG).
-
-
Visualization of Workflow:
Workflow for Glucose Uptake Assay.
4. Cell Viability/Cytotoxicity Assay (for STF-31)
The effect of STF-31 on cell viability is typically assessed using tetrazolium-based colorimetric assays such as MTT or XTT[6][11][14][25][26].
-
Principle: Metabolically active cells reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of STF-31.
-
After a defined incubation period (e.g., 4 days), the MTT or XTT reagent is added to each well.
-
Cells are incubated to allow for the conversion of the tetrazolium salt.
-
The absorbance of the colored formazan product is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
-
Visualization of Workflow:
Workflow for MTT/XTT Cell Viability Assay.
5. NAMPT Enzymatic Activity Assay (for STF-31)
The inhibitory effect of STF-31 on NAMPT activity can be measured using a coupled-enzyme assay that detects the production of NAD+[2][3][8][9][12].
-
Principle: NAMPT converts nicotinamide and PRPP to NMN, which is then converted to NAD+. The NAD+ is then used in a subsequent reaction to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Procedure:
-
Recombinant NAMPT enzyme is incubated with STF-31 at various concentrations.
-
The substrates (nicotinamide and PRPP) are added to initiate the reaction.
-
After incubation, a detection reagent containing enzymes and substrates to convert NAD+ to a detectable product is added.
-
The signal is measured, and the IC50 value for NAMPT inhibition is determined.
-
-
Visualization of Workflow:
Workflow for NAMPT Enzymatic Activity Assay.
Conclusion
This compound and STF-31 represent two distinct approaches to modulating GLUT1-related pathways. This compound, with its unique dual mechanism of enhancing glucose uptake and inhibiting carbonic anhydrases, holds promise as a novel therapeutic for the management of seizures in GLUT1 Deficiency Syndrome. In contrast, STF-31's dual inhibition of GLUT1 and NAMPT provides a powerful tool for cancer research, enabling the simultaneous targeting of two key metabolic vulnerabilities in tumor cells. The choice between these compounds is therefore highly dependent on the specific research question or therapeutic goal. This guide provides a foundational understanding of their respective properties to inform such decisions. Further research, particularly on the precise mechanism of GLUT1 enhancement by this compound and the in vivo efficacy and safety profiles of both compounds, will be critical for their future development and application.
References
- 1. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of an NAD+ Salvage Pathway Provides Efficient and Selective Toxicity to Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glut1 Deficiency Syndrome (Glut1DS): State of the art in 2020 and recommendations of the international Glut1DS study group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. g1dfoundation.org [g1dfoundation.org]
- 13. GLUT1 deficiency syndrome - Epilepsy Action [epilepsy.org.uk]
- 14. epilepsy.com [epilepsy.com]
- 15. Therapeutic potential of SIRT1 and NAMPT-mediated NAD biosynthesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular NAMPT-NAD+-SIRT1 cascade improves post-ischaemic vascular repair by modulating Notch signalling in endothelial progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 21. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GLUT1 deficiency - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. molbiolcell.org [molbiolcell.org]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
Comparative Analysis of Glut1-IN-3 and Alternative GLUT1 Inhibitors: A Guide for Researchers
A detailed examination of the reproducibility and performance of Glut1-IN-3 in comparison to other established GLUT1 inhibitors, supported by available experimental data and methodologies.
This guide provides a comprehensive comparison of this compound with other widely studied GLUT1 inhibitors, namely WZB117, BAY-876, and SMI277. The objective is to offer researchers, scientists, and drug development professionals a clear and data-driven overview of the available information on the efficacy and experimental background of these compounds. While direct reproducibility studies for the novel compound this compound are not yet available, this guide summarizes the key findings from its primary publication and juxtaposes them with data from studies on more established alternatives.
Introduction to this compound and the Landscape of GLUT1 Inhibition
Glucose Transporter 1 (GLUT1) is a key protein responsible for the transport of glucose across the cell membrane and is a critical mediator of cellular metabolism. Its overexpression in various cancer types and its role in neurological disorders like the GLUT1 Deficiency Syndrome (G1DS) have made it an attractive target for therapeutic intervention. This compound, identified as compound 4b in a 2023 study by Angeli et al., is a novel agent developed with a dual-targeting approach for the management of seizures in G1DS. This guide places this compound in the context of other well-known GLUT1 inhibitors to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions under which these data were generated may vary between studies, and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of GLUT1 Inhibitors
| Compound | Assay | Cell Line | IC50 / Effect | Source |
| This compound (Compd 4b) | Glucose Uptake | A549 (NSCLC) | Data not available in abstract | Angeli et al., 2023 |
| WZB117 | Glucose Uptake | A549 (NSCLC) | ~10 µM (Cell Proliferation) | (MedChemExpress) |
| Cell Viability | A549, MCF-7 | ~10 µM | (Selleck Chemicals) | |
| BAY-876 | GLUT1 Inhibition | Cell-free | 0.002 µM (2 nM) | (Selleck Chemicals) |
| Cell Proliferation | DLD-1 (CRC) | 2 nM | (Selleck Chemicals) | |
| Cell Proliferation | OVCAR-3 (Ovarian) | 60 nM | (Ma et al., 2018) | |
| Cell Proliferation | SKOV-3 (Ovarian) | 188 nM | (Ma et al., 2018) | |
| SMI277 | Glucose Uptake | HT29 (CRC) | 40% stronger inhibition than known inhibitor | (Chen et al., 2022) |
Table 2: In Vivo Efficacy of GLUT1 Inhibitors
| Compound | Animal Model | Dosing and Administration | Key Findings | Source |
| This compound (Compd 4b) | Maximal Electroshock (MES) seizure model (mice) | Data not available in abstract | Effective in suppressing seizures | Angeli et al., 2023 |
| WZB117 | Nude mice with A549 tumor xenografts | 10 mg/kg, i.p. daily | >70% reduction in tumor size | (MedChemExpress) |
| BAY-876 | Nude mice with HCT116 tumor xenografts | 5 mg/kg, oral, daily for 3 days | Reduced glucose uptake in tumors | (Yin et al., 2021) |
| NSG mice with SKOV-3 tumor xenografts | Not specified | Dramatically inhibits tumorigenicity | (Ma et al., 2018) | |
| SMI277 | Mouse model with tumor xenografts | 10 mg/kg | 58% reduction in tumor size after 21 days | (Chen et al., 2022) |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data and for designing future studies.
In Vitro Assays
-
Glucose Uptake Assay (2-NBDG): This is a common method to assess the ability of a compound to inhibit glucose transport into cells.
-
Principle: Cells are incubated with a fluorescent glucose analog, 2-NBDG. The amount of fluorescence inside the cells is proportional to the glucose uptake.
-
General Protocol:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are washed and incubated in a glucose-free medium.
-
The test compound (e.g., this compound) is added at various concentrations.
-
2-NBDG is added, and the cells are incubated for a specific period (e.g., 30-60 minutes).
-
The uptake is stopped by washing with a cold buffer.
-
The fluorescence intensity is measured using a plate reader or flow cytometer.
-
-
-
Cell Viability Assay (MTT): This assay is used to determine the effect of a compound on cell proliferation and viability.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
General Protocol:
-
Cells are seeded in a 96-well plate and treated with the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
In Vivo Models
-
Maximal Electroshock (MES) Seizure Model: This is a widely used preclinical model to evaluate the anticonvulsant activity of compounds.
-
Principle: A brief electrical stimulus is delivered to the animal (typically a mouse or rat) to induce a tonic-clonic seizure. The ability of a compound to prevent or delay the seizure is a measure of its efficacy.
-
General Protocol:
-
Animals are administered the test compound or vehicle at a specific time before the test.
-
An electrical stimulus is applied through corneal or ear-clip electrodes.
-
The animal is observed for the presence and duration of tonic hindlimb extension, which is the endpoint of the seizure.
-
-
-
Xenograft Tumor Model: This model is used to assess the anti-cancer efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
General Protocol:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered according to a specific dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the tumors are excised and may be used for further analysis.
-
-
Signaling Pathways and Mechanisms of Action
The inhibition of GLUT1 has downstream effects on cellular signaling and metabolism. While the specific signaling pathways affected by this compound are still under investigation, the general consequences of GLUT1 inhibition are well-documented.
-
In Cancer: GLUT1 inhibition leads to a reduction in glucose uptake, which in turn depletes intracellular ATP levels. This energy stress can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can lead to the inhibition of cell growth and proliferation through pathways such as the mTOR pathway. Furthermore, by limiting the glucose supply, GLUT1 inhibitors can induce cell cycle arrest and apoptosis.[1][2]
-
In GLUT1 Deficiency Syndrome: In G1DS, the brain suffers from a chronic energy deficit due to impaired glucose transport across the blood-brain barrier. The therapeutic strategy for G1DS often involves a ketogenic diet, which provides an alternative fuel source for the brain in the form of ketone bodies. While this compound is described as a dual-targeting compound, its precise mechanism in the context of G1DS, beyond potential GLUT1 modulation, requires further elucidation from the primary publication.
Below are diagrams illustrating the general signaling pathway of GLUT1 in cancer and a conceptual workflow for evaluating GLUT1 inhibitors.
Caption: General signaling pathway of GLUT1 in cancer and the point of intervention for this compound.
Caption: A typical experimental workflow for the evaluation of GLUT1 inhibitors.
Conclusion and Future Directions
This compound presents a novel approach to targeting GLUT1, particularly in the context of GLUT1 Deficiency Syndrome. The available data suggests its potential as an anticonvulsant. However, for a comprehensive understanding of its reproducibility and a direct comparison with other GLUT1 inhibitors like WZB117, BAY-876, and SMI277, more detailed quantitative data and standardized experimental protocols are necessary. As research in this area progresses, it will be crucial to conduct head-to-head comparative studies under identical experimental conditions to definitively establish the relative potency and efficacy of these compounds. This guide serves as a foundational resource for researchers, summarizing the current knowledge and highlighting the areas where further investigation is warranted.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Glut1-IN-3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Glut1-IN-3, a GLUT1 inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be treated as a hazardous chemical. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Quantitative Data Summary
| Parameter | General Value/Consideration | Importance for Disposal |
| Physical State | Solid (crystalline or powder) | Determines the type of waste container and potential for dust generation. |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, Ethanol) | Informs the choice of solvent for decontamination of containers and potential for liquid waste generation. |
| Reactivity | Unknown; assume incompatibility with strong oxidizing agents. | Dictates the need for segregation from other chemical waste streams to prevent hazardous reactions.[1] |
| Toxicity | Unknown; treat as a potentially toxic substance. | Underscores the necessity of handling with appropriate PPE and containing all waste for proper disposal. |
| Environmental Hazard | Unknown; assume it is hazardous to the environment. | Prohibits disposal down the drain or in regular trash to prevent environmental contamination.[2] |
III. Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the disposal of this compound. Always consult and follow your institution's specific chemical waste disposal procedures.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of a specific SDS, classify this compound as a hazardous solid organic chemical waste.[3]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[1]
Step 2: Preparing Solid Waste for Disposal
-
Unused or Expired Product: If the this compound is in its original container, ensure the label is intact and legible.[4] Place this container in a secondary, larger container that is clearly labeled as "Hazardous Waste."
-
Contaminated Materials: Any materials contaminated with this compound (e.g., weighing boats, pipette tips, gloves) should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
Step 3: Preparing Liquid Waste from Experimental Use
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. Plastic containers are often preferred.[2]
-
Do not dispose of any liquid containing this compound down the drain. [2][5]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., "this compound in DMSO").
Step 4: Labeling and Storage
-
Label all waste containers with a hazardous waste tag provided by your institution's EHS department.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate quantities or concentrations
-
The date of accumulation
-
The principal investigator's name and laboratory information
-
-
Store the sealed waste containers in a designated satellite accumulation area within your laboratory.[1][5] This area should be away from general traffic and incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][5]
-
Do not attempt to transport hazardous waste off-campus or dispose of it through non-approved channels.
IV. Decontamination of Glassware and Surfaces
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the solvent rinse as hazardous liquid waste.
-
For "acutely hazardous" chemicals, containers must be triple-rinsed.[6] While the acute toxicity of this compound is unknown, following this best practice is recommended.
-
After rinsing, the glassware can typically be washed with soap and water.
-
Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
V. Mandatory Visualizations
The following diagrams illustrate the general decision-making process for chemical waste disposal in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Caption: Specific disposal pathway for this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Glut1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Glut1-IN-3, a potent and orally active inhibitor of glucose transporters GLUT1 and GLUT3. Given that the toxicological properties of this compound may not be fully investigated, adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash protection. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2] A lab coat or gown should be worn. |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Work in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid dust formation.[1][3]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Refer to the manufacturer's instructions for specific storage temperatures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Collect any liquid waste (e.g., solutions of this compound) in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
